i-Butyl-1H-Tetrazole-5-Carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157101-43-4 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.172 |
IUPAC Name |
2-methylpropyl 2H-tetrazole-5-carboxylate |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10) |
InChI Key |
FQGBHBAINQCVQO-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=NNN=N1 |
Synonyms |
1H-Tetrazole-5-carboxylicacid,2-methylpropylester(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate and its Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrazoles in Medicinal Chemistry
The tetrazole moiety is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. In drug development, 5-substituted 1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids.[1][2][3][4] This means they share similar physicochemical properties, such as pKa and steric requirements, allowing them to mimic the interactions of a carboxylic acid group with biological targets. The advantage of using a tetrazole in place of a carboxylic acid lies in its improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability, making it a valuable functional group in the design of new drug candidates.[3][4] Tetrazole-containing drugs have shown a broad range of biological activities, including antihypertensive, anticancer, and antiviral effects.[1][2][3]
Physicochemical Properties
Quantitative data for the parent acid and the closely related ethyl ester are summarized below. These values provide a baseline for predicting the properties of the isobutyl ester.
| Property | 1H-Tetrazole-5-carboxylic acid | Ethyl 1H-tetrazole-5-carboxylate |
| CAS Number | 75773-99-8[5][6] | 55408-10-1[7][8][9] |
| Molecular Formula | C2H2N4O2[5][6] | C4H6N4O2[7][9] |
| Molecular Weight | 114.06 g/mol [5][6] | 142.12 g/mol [9] |
| pKa | 2.32 ± 0.10 (Predicted)[5] | 2.83 ± 0.10 (Predicted)[7] |
| Appearance | White to light yellow solid | White to Off-White Solid[7] |
Synthesis of Alkyl 1H-Tetrazole-5-Carboxylates
The synthesis of alkyl 1H-tetrazole-5-carboxylates, including the target i-Butyl-1H-Tetrazole-5-Carboxylate, can be approached through several established synthetic routes. A common and efficient method involves the [3+2] cycloaddition of an azide source with a nitrile.
General Experimental Protocol: Synthesis from an Alkyl Cyanoformate
This protocol outlines a general procedure for the synthesis of alkyl 1H-tetrazole-5-carboxylates from the corresponding alkyl cyanoformate. This method can be adapted for the synthesis of the isobutyl ester by using isobutyl cyanoformate as the starting material.
Materials:
-
Alkyl cyanoformate (e.g., isobutyl cyanoformate)
-
Sodium azide (NaN3)
-
Zinc(II) chloride (ZnCl2) or another suitable Lewis acid catalyst
-
Solvent (e.g., isopropanol, n-butanol)[10]
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
To a stirred solution of the alkyl cyanoformate in the chosen solvent, add sodium azide and a catalytic amount of zinc(II) chloride.[10]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure alkyl 1H-tetrazole-5-carboxylate.
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for the preparation of 5-substituted 1H-tetrazoles from nitriles, a common strategy in medicinal chemistry.
Caption: Generalized workflow for the synthesis of 5-substituted 1H-tetrazoles.
Applications in Drug Development
Alkyl 1H-tetrazole-5-carboxylates are versatile intermediates in the synthesis of more complex drug-like molecules.[1][2] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural modifications. The tetrazole ring itself imparts favorable pharmacokinetic properties to the final compound.[4][11]
Signaling Pathway Diagram Example: Tetrazole as a Bioisostere
The following diagram illustrates the conceptual role of a tetrazole-containing compound as a ligand that mimics a natural carboxylic acid-containing ligand, thereby modulating a signaling pathway.
Caption: Conceptual signaling pathway modulation by a tetrazole-based drug.
Conclusion
This compound, as part of the broader class of 5-substituted-1H-tetrazoles, represents a valuable building block for medicinal chemists. The tetrazole ring's ability to act as a bioisosteric replacement for carboxylic acids offers a powerful strategy for optimizing the drug-like properties of therapeutic candidates. The synthetic methodologies outlined in this guide provide a foundation for the preparation and further elaboration of this important class of compounds, paving the way for the discovery of novel and effective pharmaceuticals.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 1H-Tetrazole-5-carboxylic acid 95% | CAS: 75773-99-8 | AChemBlock [achemblock.com]
- 7. Ethyl tetrazole-5-carboxylate | 55408-10-1 [chemicalbook.com]
- 8. 55408-10-1|Ethyl 1H-tetrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1H-Tetrazole-5-carboxylic acid ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of i-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific ester, this guide extrapolates from the well-documented chemistry of closely related alkyl tetrazole-5-carboxylates to provide a robust resource for researchers. The guide covers its chemical properties, potential synthesis, and applications, with a focus on its role as a bioisostere for carboxylic acids in drug design.
Chemical Properties and Data
| Property | Methyl Ester | Ethyl Ester | Tert-Butyl Ester | i-Butyl Ester (Estimated) |
| Molecular Formula | C3H4N4O2 | C4H6N4O2 | C6H10N4O2 | C6H10N4O2 |
| Molecular Weight | 128.09 g/mol | 142.12 g/mol | 170.17 g/mol | 170.17 g/mol |
| Melting Point | 118-120 °C | 88-93 °C[1] | No data | 75-85 °C |
| Boiling Point | Decomposes | 285.8±23.0 °C (Predicted)[2] | No data | ~290-300 °C (Predicted) |
| pKa | ~3.5 | 2.83±0.10 (Predicted)[2] | No data | ~3.0 |
| Solubility | Soluble in polar organic solvents | Chloroform (Slightly, Sonicated), DMSO (Slightly)[2] | No data | Slightly soluble in polar organic solvents |
Note: The values for this compound are estimations based on chemical structure and the properties of related compounds.
Synthesis of Alkyl-1H-Tetrazole-5-Carboxylates: Experimental Protocol
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] The following protocol is adapted from established procedures for the synthesis of ethyl tetrazole-5-carboxylate and can be modified for the preparation of the iso-butyl ester by substituting the corresponding iso-butyl cyanoformate.[1][2]
Reaction: Synthesis of this compound
Materials:
-
iso-Butyl cyanoformate
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl) or a Lewis acid catalyst (e.g., ZnCl2)
-
Solvent: N,N-Dimethylformamide (DMF) or water[5]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iso-butyl cyanoformate (1 equivalent) in the chosen solvent (e.g., DMF).
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent, it may be removed under reduced pressure. If using water, proceed directly to the next step.
-
Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
The following diagram illustrates the general workflow for the synthesis of alkyl-1H-tetrazole-5-carboxylates.
References
- 1. prepchem.com [prepchem.com]
- 2. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isobutyl 1H-Tetrazole-5-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyl 1H-tetrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific ester, this guide extrapolates data from closely related analogs, particularly other alkyl 5-substituted-1H-tetrazoles, to provide a thorough understanding of its structure, properties, synthesis, and potential applications. The tetrazole moiety is a key feature, often employed as a bioisosteric replacement for carboxylic acids in drug design, conferring improved metabolic stability and pharmacokinetic properties.[1][2][3][4]
Core Concepts: The Tetrazole Moiety
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[5] In medicinal chemistry, 5-substituted-1H-tetrazoles are frequently used as bioisosteres of carboxylic acids.[1][3][4][6] This is due to their similar pKa values and the ability of the tetrazole anion to be delocalized across the ring, mimicking the carboxylate anion.[7] The replacement of a carboxylic acid with a tetrazole can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates.[1][6]
Chemical Structure and Properties
The chemical structure of isobutyl 1H-tetrazole-5-carboxylate consists of a 1H-tetrazole ring with an isobutoxycarbonyl group at the 5-position. The "1H" designation indicates that the proton is located on the nitrogen at the 1-position of the tetrazole ring; however, it's important to note that 5-substituted tetrazoles can exist as a mixture of 1H and 2H tautomers.
Physicochemical Properties (Predicted and Inferred from Analogs)
The following table summarizes the predicted and inferred physicochemical properties of isobutyl 1H-tetrazole-5-carboxylate, based on data for similar compounds like ethyl tetrazole-5-carboxylate.[8]
| Property | Value | Source/Basis |
| Molecular Formula | C6H10N4O2 | - |
| Molecular Weight | 170.17 g/mol | - |
| pKa | ~2.8 - 4.9 | Inferred from ethyl tetrazole-5-carboxylate and general tetrazole acidity.[8] |
| Melting Point (°C) | 80 - 100 | Predicted based on similar alkyl tetrazole-5-carboxylates. |
| Boiling Point (°C) | >280 (Predicted) | Inferred from ethyl tetrazole-5-carboxylate.[8] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform and other organic solvents. | General solubility of tetrazole esters.[8] |
Synthesis of Isobutyl 1H-Tetrazole-5-carboxylate
The synthesis of isobutyl 1H-tetrazole-5-carboxylate can be approached through several established methods for 5-substituted-1H-tetrazoles. The most common and efficient route is the [3+2] cycloaddition of an azide source with an appropriate nitrile.[5][9]
Synthetic Pathway
Experimental Protocol: [3+2] Cycloaddition
This protocol is adapted from established procedures for the synthesis of 5-substituted 1H-tetrazoles.[9][10]
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Water (deionized)
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isobutyl cyanoformate (1 equivalent) in water, add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).
-
The reaction mixture is stirred vigorously and heated to reflux (approximately 80-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to ~2-3 by the addition of dilute hydrochloric acid.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure isobutyl 1H-tetrazole-5-carboxylate.
Characterization and Spectroscopic Data
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the acidic N-H proton of the tetrazole ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (ester) | ~4.2 - 4.4 | Doublet |
| -CH- (isobutyl) | ~2.0 - 2.2 | Multiplet |
| -CH₃ (isobutyl) | ~0.9 - 1.1 | Doublet |
| N-H (tetrazole) | ~13.0 - 15.0 | Broad singlet |
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the tetrazole carbon, and the carbons of the isobutyl group.[11][12]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 165 |
| C5 (tetrazole) | ~155 - 158 |
| -CH₂- (ester) | ~70 - 75 |
| -CH- (isobutyl) | ~27 - 30 |
| -CH₃ (isobutyl) | ~18 - 20 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of tetrazole derivatives.[13] In positive ion mode, a characteristic fragmentation is the loss of HN₃. In negative ion mode, the loss of N₂ is often observed.[13]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3000 - 3400 (broad) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ester) | 1720 - 1740 |
| C=N and N=N stretch (tetrazole ring) | 1400 - 1600 |
Role in Drug Development: A Bioisosteric Approach
The primary interest in compounds like isobutyl 1H-tetrazole-5-carboxylate stems from the tetrazole ring's function as a bioisostere for a carboxylic acid.[1][3][4][6] This substitution can significantly impact a drug candidate's properties.
Many clinically used drugs, such as the antihypertensive agent losartan, incorporate a tetrazole ring as a carboxylic acid surrogate.[1] This strategic replacement can lead to:
-
Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group.[1][3]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than their corresponding carboxylates, which can improve membrane permeability.[6]
-
Modulation of Acidity: While having a similar pKa to carboxylic acids, the precise acidity can be tuned by substituents, allowing for fine-tuning of drug-receptor interactions.
Workflow for Characterization
Conclusion
While direct experimental data for isobutyl 1H-tetrazole-5-carboxylate is scarce, a comprehensive understanding of its chemical nature can be constructed from the extensive knowledge of related tetrazole derivatives. Its synthesis is achievable through standard organic chemistry methods, and its characterization would rely on routine spectroscopic techniques. The true value of this and similar molecules lies in the application of the tetrazole moiety as a carboxylic acid bioisostere, a powerful strategy in modern drug discovery and development for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 55408-10-1 CAS MSDS (Ethyl tetrazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. lifesciencesite.com [lifesciencesite.com]
In-Depth Technical Guide: Molecular Weight of Isobutyl 1H-Tetrazole-5-Carboxylate
This technical guide provides a detailed analysis of the molecular weight of isobutyl 1H-tetrazole-5-carboxylate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Molecular Weight Data
The molecular formula and calculated molecular weight of isobutyl 1H-tetrazole-5-carboxylate are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
Methodology for Molecular Weight Calculation
The molecular weight was determined through a computational method based on the compound's molecular formula. This standard protocol involves the summation of the atomic weights of all constituent atoms.
Experimental Protocol:
-
Determination of the Molecular Formula: The molecular structure of isobutyl 1H-tetrazole-5-carboxylate was first established. The core structure is 1H-tetrazole-5-carboxylic acid (C₂H₂N₄O₂). The esterification of this acid with isobutanol (C₄H₁₀O) results in the formation of isobutyl 1H-tetrazole-5-carboxylate. In this reaction, a molecule of water (H₂O) is eliminated. The resulting molecular formula is therefore C₆H₁₀N₄O₂.
-
Summation of Atomic Weights: The molecular weight was calculated using the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The standard atomic weights used are:
The calculation is as follows: Molecular Weight = (6 × Atomic Weight of C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of N) + (2 × Atomic Weight of O) Molecular Weight = (6 × 12.011) + (10 × 1.008) + (4 × 14.007) + (2 × 15.999) Molecular Weight = 72.066 + 10.080 + 56.028 + 31.998 Molecular Weight = 170.172 g/mol
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for the calculation of the molecular weight of isobutyl 1H-tetrazole-5-carboxylate.
Caption: Molecular weight calculation workflow.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. quora.com [quora.com]
- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. #7 - Nitrogen - N [hobart.k12.in.us]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. princeton.edu [princeton.edu]
- 13. quora.com [quora.com]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Alkyl 1H-Tetrazole-5-Carboxylates
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of alkyl 1H-tetrazole-5-carboxylates, with a specific focus on available data for analogous compounds in the absence of specific literature for i-Butyl-1H-Tetrazole-5-Carboxylate. Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the pharmacological profiles of drug candidates.[1][2]
Physicochemical Properties of Ethyl 1H-Tetrazole-5-Carboxylate
The following table summarizes the known physical and chemical properties of ethyl 1H-tetrazole-5-carboxylate, a close structural analog of the target compound. This data serves as a foundational reference for researchers working with similar tetrazole esters.
| Property | Value | Reference |
| Molecular Formula | C4H6N4O2 | --INVALID-LINK--[3] |
| Molecular Weight | 142.12 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white crystal powder | --INVALID-LINK--[3] |
| Melting Point | 91-93 °C | --INVALID-LINK--[3] |
| CAS Number | 55408-10-1 | --INVALID-LINK--[3] |
Experimental Protocols
The synthesis of 5-substituted 1H-tetrazoles is a well-established process in organic chemistry. The following is a generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates, which can be adapted for the preparation of the isobutyl ester.
General Synthesis of Alkyl 1H-Tetrazole-5-Carboxylates
This procedure is based on the widely used cycloaddition reaction between a nitrile and an azide source.
Materials:
-
Alkyl Cyanoformate (e.g., Isobutyl Cyanoformate)
-
Sodium Azide (NaN3)
-
A Lewis acid catalyst (e.g., Zinc Chloride, Triethylamine Hydrochloride)
-
Solvent (e.g., Toluene, DMF)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a solution of the appropriate alkyl cyanoformate in toluene, add sodium azide and a catalytic amount of a Lewis acid.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then acidified with hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired alkyl 1H-tetrazole-5-carboxylate.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The formation of the tetrazole ring can be evidenced by the disappearance of the strong, sharp nitrile (C≡N) stretching band and the appearance of an N-H stretching band.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of alkyl 1H-tetrazole-5-carboxylates.
Caption: Generalized workflow for the synthesis of this compound.
This guide provides a comprehensive overview based on the currently available scientific literature. Researchers are encouraged to adapt the provided protocols and characterization methods to their specific needs for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate: Chemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characteristics of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to present a thorough profile. The tetrazole moiety is a recognized bioisostere for carboxylic acids, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a plausible synthetic pathway, provides detailed, adaptable experimental protocols, and predicts the spectral data to guide researchers in the synthesis and characterization of this compound.
Introduction
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a class of structures that has garnered significant attention in pharmaceutical sciences.[1] The 1H-tetrazole ring, in particular, is considered a bioisosteric equivalent of a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity.[2] These properties make tetrazole derivatives attractive candidates for drug development programs. This compound, an ester derivative, combines the unique electronic properties of the tetrazole ring with the versatile chemistry of an ester functional group. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Predicted Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₁₀N₄O₂ | - |
| Molecular Weight | 170.17 g/mol | - |
| Appearance | White to off-white solid or oil | Based on similar alkyl tetrazole carboxylates. |
| Boiling Point | > 200 °C (decomposes) | Tetrazoles can be thermally sensitive. |
| Melting Point | 70-90 °C | Estimation based on ethyl 1H-tetrazole-5-carboxylate (m.p. 88-93 °C) and the effect of the isobutyl group.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, ethyl acetate). Sparingly soluble in water. | General solubility of esters and tetrazole derivatives. |
| pKa (of N-H) | ~4.5 - 5.5 | The parent 1H-tetrazole has a pKa of approximately 4.9. The ester group is electron-withdrawing and may slightly increase the acidity. |
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process:
-
Formation of the Tetrazole Ring: A [3+2] cycloaddition reaction between a suitable nitrile precursor and an azide source to form the 1H-tetrazole-5-carboxylic acid.
-
Esterification: Reaction of the resulting carboxylic acid with isobutanol under acidic conditions (Fischer esterification).
Synthesis of 1H-Tetrazole-5-Carboxylic Acid (Intermediate)
The formation of the 5-substituted-1H-tetrazole ring is commonly achieved through the reaction of a nitrile with sodium azide, often in the presence of a catalyst.[4][5][6][7]
Experimental Protocol: Synthesis of 1H-Tetrazole-5-Carboxylic Acid
-
Materials:
-
Ethyl cyanoformate (or another suitable cyanoformate derivative)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst
-
Water (as solvent)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoformate (1 equivalent) and zinc bromide (0.5 equivalents) in water.
-
Carefully add sodium azide (1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the 1H-tetrazole-5-carboxylic acid. This step should be performed in an ice bath.
-
The intermediate ethyl 1H-tetrazole-5-carboxylate can be extracted with ethyl acetate. The aqueous layer is then acidified to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-tetrazole-5-carboxylic acid.
-
Fischer Esterification to this compound
The final product is obtained through the acid-catalyzed esterification of 1H-tetrazole-5-carboxylic acid with isobutanol.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1H-Tetrazole-5-carboxylic acid (from step 3.1)
-
Isobutanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane for extraction
-
-
Procedure:
-
In a round-bottom flask, suspend 1H-tetrazole-5-carboxylic acid (1 equivalent) in an excess of isobutanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the analysis of the functional groups present in this compound and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.2-4.4 (d, 2H) δ 2.0-2.2 (m, 1H) δ 0.9-1.1 (d, 6H) δ 10.0-12.0 (br s, 1H) | -O-CH₂(isobutyl) -CH-(isobutyl) -CH₃(isobutyl) N-H (tetrazole) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 | C=O (ester) |
| δ ~150 | C5 (tetrazole) | |
| δ ~72 | -O-CH₂-(isobutyl) | |
| δ ~28 | -CH-(isobutyl) | |
| δ ~19 | -CH₃(isobutyl) | |
| IR (KBr, cm⁻¹) | 3100-2800 (broad) 2960-2850 ~1740 (strong) 1550-1450 1250-1100 (strong) | N-H stretch (tetrazole) C-H stretch (aliphatic) C=O stretch (ester) N=N, C=N stretches (tetrazole ring) C-O stretch (ester) |
| Mass Spectrometry (ESI+) | m/z 171.08 [M+H]⁺ m/z 193.06 [M+Na]⁺ | Molecular ion peaks |
Logical Relationships and Workflows
The synthesis of this compound follows a logical progression from simple starting materials to the final product. This can be visualized as a workflow diagram.
The key chemical transformations involved in the synthesis are the formation of the tetrazole ring and the subsequent esterification.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers in drug discovery and medicinal chemistry. While direct experimental data is scarce, the predicted properties, detailed synthetic protocols for analogous compounds, and expected spectroscopic data offer a solid starting point for the synthesis, characterization, and further investigation of this and related tetrazole derivatives. The role of tetrazoles as carboxylic acid bioisosteres continues to be a promising area of research, and it is anticipated that compounds like this compound will contribute to the development of novel therapeutic agents.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum [chemicalbook.com]
- 5. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 1H NMR [m.chemicalbook.com]
- 6. Phenylacetic acid isobutyl ester(102-13-6) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Navigating the Solubility Landscape of Tetrazole Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Data of Structurally Related Tetrazole Compounds
To approximate the solubility profile of i-Butyl-1H-Tetrazole-5-Carboxylate, data for analogous compounds such as 5-phenyltetrazole and qualitative information for ethyl 1H-tetrazole-5-carboxylate are presented. Tetrazoles, as a class, are generally crystalline solids with solubility favoring polar solvents.[1] 1H-tetrazoles, in particular, tend to exhibit good solubility in water.[1]
Table 1: Solubility of 5-Phenyltetrazole in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (10^3 * x) |
| Dimethyl Sulfoxide (DMSO) | 283.15 | 115.31 |
| 288.15 | 132.84 | |
| 293.15 | 152.93 | |
| 298.15 | 176.01 | |
| 303.15 | 202.49 | |
| 308.15 | 232.83 | |
| 313.15 | 267.51 | |
| 318.15 | 307.09 | |
| N,N-Dimethylformamide (DMF) | 283.15 | 98.62 |
| 288.15 | 113.81 | |
| 293.15 | 131.18 | |
| 298.15 | 151.05 | |
| 303.15 | 173.79 | |
| 308.15 | 199.78 | |
| 313.15 | 229.46 | |
| 318.15 | 263.34 | |
| Acetone | 283.15 | 49.33 |
| 288.15 | 57.06 | |
| 293.15 | 65.98 | |
| 298.15 | 76.24 | |
| 303.15 | 88.13 | |
| 308.15 | 101.88 | |
| 313.15 | 117.79 | |
| 318.15 | 136.21 | |
| Methanol | 283.15 | 33.36 |
| 288.15 | 38.67 | |
| 293.15 | 44.82 | |
| 298.15 | 51.91 | |
| 303.15 | 60.03 | |
| 308.15 | 69.34 | |
| 313.15 | 80.05 | |
| 318.15 | 92.42 | |
| Ethanol | 283.15 | 22.89 |
| 288.15 | 26.65 | |
| 293.15 | 31.02 | |
| 298.15 | 36.05 | |
| 303.15 | 41.85 | |
| 308.15 | 48.52 | |
| 313.15 | 56.17 | |
| 318.15 | 64.97 | |
| Ethyl Acetate | 283.15 | 10.43 |
| 288.15 | 12.26 | |
| 293.15 | 14.39 | |
| 298.15 | 16.89 | |
| 303.15 | 19.82 | |
| 308.15 | 23.23 | |
| 313.15 | 27.21 | |
| 318.15 | 31.84 | |
| Toluene | 283.15 | 1.13 |
| 288.15 | 1.37 | |
| 293.15 | 1.65 | |
| 298.15 | 1.99 | |
| 303.15 | 2.40 | |
| 308.15 | 2.89 | |
| 313.15 | 3.48 | |
| 318.15 | 4.20 | |
| Cyclohexane | 283.15 | 0.20 |
| 288.15 | 0.25 | |
| 293.15 | 0.31 | |
| 298.15 | 0.38 | |
| 303.15 | 0.47 | |
| 308.15 | 0.58 | |
| 313.15 | 0.72 | |
| 318.15 | 0.88 |
Data extracted from a study on the solid-liquid phase equilibrium of 5-phenyltetrazole. The isothermal saturation method was used for determination.[2]
Qualitative Solubility of Ethyl 1H-tetrazole-5-carboxylate:
-
This compound is described as a white crystalline solid.
-
It is soluble in many organic solvents, including alcohols, ethers, and chlorinated hydrocarbons.
-
More specifically, it is slightly soluble in Chloroform and DMSO.[3]
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility is critical in drug discovery and development.[4] Poor aqueous solubility can lead to unreliable results in in-vitro assays and hinder bioavailability.[4] The following are detailed methodologies for determining the solubility of a test compound like this compound.
Shake-Flask Method (Gold Standard)
The traditional and most reliable method for solubility determination is the shake-flask method.[4]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., buffer at a specific pH, water, or organic solvent) in a sealed flask.
-
Equilibration: The flask is agitated, typically by shaking or stirring, at a constant temperature for an extended period (usually 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.
-
UV/Vis Spectroscopy: Suitable for compounds with a chromophore. A standard calibration curve should be prepared.[4]
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Used for compounds with low UV/Vis absorbance or lower purity.[4]
-
High-Throughput Screening (HTS) Methods
For earlier stages of drug discovery, higher throughput methods are often employed. The MultiScreen Solubility Filter Plate assay is a common example.[4]
Methodology:
-
Compound Preparation: A stock solution of the test compound is typically prepared in an organic solvent like DMSO (e.g., 10 mM).[4]
-
Assay Plate Preparation: An aliquot of the stock solution (e.g., 10 µL) is added to a larger volume of the desired aqueous buffer (e.g., 190 µL) in each well of a 96-well filter plate. This often results in a final solution with a small percentage of the organic cosolvent (e.g., 5% DMSO).[4]
-
Equilibration: The plate is sealed and mixed for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for equilibration.[4]
-
Filtration: The plate is placed on a vacuum manifold to filter the solution, separating any precipitated compound from the dissolved portion.
-
Analysis: The concentration of the compound in the filtrate is determined, typically by UV/Vis spectroscopy, after transfer to a collection plate.[4]
Isothermal Saturation Method
This method is frequently used to determine solubility in various solvents at different temperatures.
Methodology:
-
Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in a jacketed glass vessel with a magnetic stirrer.
-
Temperature Control: The temperature of the vessel is precisely controlled using a circulating water bath.
-
Equilibration: The suspension is continuously stirred at a constant temperature for a sufficient time to reach solid-liquid equilibrium.
-
Sampling and Analysis: After stopping the stirring and allowing the solid to settle, a sample of the supernatant is withdrawn, filtered, and its concentration is determined by an appropriate analytical method. This process is repeated at different temperatures.
Visualizations
General Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound, incorporating steps from both the shake-flask and HTS methods.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
In-Depth Technical Guide: Stability Profile of i-Butyl-1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide on the stability profile of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of public data directly pertaining to this specific molecule, this guide synthesizes information from studies on analogous tetrazole derivatives and general principles of chemical stability. The information herein is intended to provide a robust framework for researchers and drug development professionals to understand the potential stability characteristics of this compound and to guide the design of appropriate stability-indicating studies.
The stability of tetrazole derivatives is a critical parameter, particularly in the context of their application as energetic materials and in medicinal chemistry where they are often used as bioisosteres for carboxylic acids.[1][2][3] The stability profile encompasses thermal, hydrolytic, and photolytic degradation pathways. This guide outlines general experimental protocols for assessing these stability aspects and presents the expected stability characteristics in a structured format.
Predicted Stability Profile of this compound
The stability of this compound is predicted based on the known behavior of the tetrazole ring and the isobutyl ester functional group. The tetrazole ring is generally aromatic and possesses a degree of delocalization energy, contributing to its relative stability.[1] However, the high nitrogen content also makes it susceptible to thermal decomposition, often with the evolution of nitrogen gas.[1][4] The ester functional group introduces susceptibility to hydrolysis, particularly under acidic or basic conditions.
Thermal Stability
Tetrazole derivatives are known for their energetic properties, and their thermal stability is a key characteristic.[5][6] Decomposition temperatures for many tetrazole compounds have been reported, often determined by Differential Scanning Calorimetry (DSC).[5] For many N-rich heterocyclic energetic compounds, decomposition is a significant factor in their handling and application.[4] The thermal stability of this compound will be influenced by the substituent groups on the tetrazole ring.
Table 1: Predicted Thermal Stability Data for this compound and Related Analogues
| Compound/Class | Decomposition Temperature (°C) | Method | Notes |
| This compound | Predicted: 150-250 | DSC/TGA | Prediction based on general stability of substituted tetrazoles. Actual value requires experimental verification. |
| 1,1′-azobis(5-methyltetrazole) | 127 | DSC | Shows the influence of an azo bridge on stability.[5] |
| 5,5′-azoxybistetrazoles | 175 - 208 | Not Specified | Demonstrates the stabilizing effect of the 5,5'-bridging pattern.[5] |
| Oxime-bridged oxadiazole-tetrazole derivatives | 204 - 275 | DSC | Highlights the impact of specific linking groups on thermal stability.[6] |
Hydrolytic Stability
The presence of the isobutyl ester group makes this compound susceptible to hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Under acidic conditions, the ester can undergo acid-catalyzed hydrolysis to yield isobutanol and 1H-tetrazole-5-carboxylic acid. In alkaline conditions, saponification (base-catalyzed hydrolysis) will occur, forming the corresponding carboxylate salt. Studies on enzymatic hydrolysis of esters containing a tetrazole ring indicate that these compounds can be substrates for lipases.[7]
Table 2: Predicted Hydrolytic Stability of this compound
| Condition | Predicted Degradation Pathway | Expected Products | Notes |
| Acidic (pH 1-3) | Acid-catalyzed hydrolysis of the ester | 1H-Tetrazole-5-carboxylic acid, Isobutanol | Rate is dependent on acid strength and temperature. |
| Neutral (pH 6-8) | Slow hydrolysis | 1H-Tetrazole-5-carboxylic acid, Isobutanol | The tetrazole ring is generally stable at physiological pH.[8] |
| Alkaline (pH 10-13) | Base-catalyzed hydrolysis (saponification) | 1H-Tetrazole-5-carboxylate salt, Isobutanol | The reaction is typically faster than acid-catalyzed hydrolysis. |
Photostability
The photostability of tetrazole derivatives can vary depending on the substituents and the wavelength of light. The tetrazole ring itself can undergo photochemical reactions. A study on (tetrazol-5-yl)acetic acid showed that UV photolysis can lead to the formation of carbodiimidylacetic acid and (1H-diaziren-3-yl)acetic acid.[9] It is plausible that this compound could undergo similar ring-opening or rearrangement reactions upon exposure to UV light.
Table 3: Predicted Photostability of this compound
| Condition | Predicted Degradation Pathway | Potential Photoproducts | Notes |
| Exposure to UV Light (e.g., 254 nm) | Photolytic cleavage or rearrangement of the tetrazole ring | Nitrilimines, diazo compounds, or other rearrangement products | The specific products would need to be identified through photostability studies. |
| Exposure to Visible Light | Likely to be more stable | Minimal degradation expected | Requires experimental confirmation. |
Experimental Protocols for Stability Assessment
To definitively determine the stability profile of this compound, a series of standardized stability-indicating experiments should be performed.
Thermal Stability Analysis
Objective: To determine the decomposition temperature and thermal degradation kinetics.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into a sealed aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.
-
Record the heat flow to the sample. Exothermic peaks indicate decomposition or other thermal events.[5]
-
Hydrolytic Stability Study
Objective: To evaluate the rate of hydrolysis at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10).
-
Dissolve a known concentration of this compound in each buffer solution.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time intervals, withdraw aliquots and quench the reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.
-
Calculate the rate constants for hydrolysis at each pH.
Photostability Testing
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a controlled light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to identify and quantify any photodegradation products.
Visualizations
Logical Workflow for Stability Testing
Caption: A generalized workflow for conducting comprehensive stability testing of a pharmaceutical compound.
Predicted Degradation Pathways
Caption: Predicted major degradation pathways for this compound under different stress conditions.
Conclusion
The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this compound. Such studies are essential for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product containing this molecule. It is strongly recommended that the predicted stability profile be confirmed through rigorous experimental investigation.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 7. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of i-Butyl-1H-Tetrazole-5-Carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of closely related analogs, primarily ethyl 1H-tetrazole-5-carboxylate. The guide includes predicted data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, presented in structured tables. Furthermore, a detailed, generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates is provided, along with a visual workflow diagram to illustrate the synthetic and analytical process. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar tetrazole derivatives.
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often utilized as bioisosteric replacements for carboxylic acids.[1] The tetrazole ring offers metabolic stability and unique electronic properties, making it a valuable moiety in drug design.[2] this compound is an ester derivative of the core tetrazole carboxylic acid structure. A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and characterization in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, such as ethyl 1H-tetrazole-5-carboxylate, and the expected contributions of the iso-butyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | N-H (tetrazole) |
| ~4.2 - 4.4 | d | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~2.0 - 2.2 | m | 1H | -O-CH₂-CH (CH₃)₂ |
| ~1.0 | d | 6H | -O-CH₂-CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C =O (ester) |
| ~145 - 150 | C 5 (tetrazole) |
| ~72 - 75 | -O-CH₂ -CH(CH₃)₂ |
| ~27 - 29 | -O-CH₂-CH (CH₃)₂ |
| ~18 - 20 | -O-CH₂-CH(CH₃ )₂ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2500 | Broad | N-H stretch (H-bonded) |
| ~2960 - 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 - 1750 | Strong | C=O stretch (ester) |
| ~1560 - 1580 | Medium | N=N stretch (tetrazole ring) |
| ~1250 - 1300 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M+H]⁺ | Molecular Ion + 1 |
| [M-N₂]⁺ | Loss of Nitrogen |
| [M-C₄H₉O]⁺ | Loss of isobutoxy group |
| [M-C₄H₉O₂]⁺ | Loss of isobutoxycarbonyl group |
Experimental Protocols
The following section outlines a generalized experimental protocol for the synthesis of alkyl 1H-tetrazole-5-carboxylates, which can be adapted for the preparation of the iso-butyl ester.
Synthesis of this compound
This procedure is based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide.[3]
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
Dimethylformamide (DMF) or Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isobutyl cyanoformate in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer using KBr pellets or as a thin film.
Mass Spectrometry (MS): The mass spectrum would be obtained using an electrospray ionization (ESI) mass spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, leveraging data from analogous compounds. The included general experimental protocol and workflow diagram offer a practical framework for the synthesis and characterization of this and similar tetrazole esters. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and study novel tetrazole-based compounds. Future experimental validation of the predicted data is encouraged to further enrich the scientific literature.
References
An In-depth Technical Guide to the Predicted NMR Spectra of i-Butyl-1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of i-Butyl-1H-Tetrazole-5-Carboxylate. Due to the absence of experimentally recorded spectra for this specific compound in publicly available databases, this document leverages spectral data from structurally analogous compounds to offer a comprehensive and well-supported prediction of its ¹H and ¹³C NMR spectral characteristics. This guide also includes a detailed experimental protocol for the acquisition of NMR spectra for tetrazole derivatives and a logical workflow for the synthesis and characterization of novel tetrazole compounds.
Tetrazole derivatives are of significant interest in medicinal chemistry and drug development, often serving as bioisosteres for carboxylic acids, which can enhance the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of their structural characterization, particularly through NMR spectroscopy, is crucial for researchers in this field.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar structures, including 1-isobutyl-1H-tetrazole and various alkyl 1-aryl-1H-tetrazole-5-carboxylates.
Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.4 - 4.6 | t | 2H | N-CH₂ -CH(CH₃)₂ |
| ~2.2 - 2.4 | m | 1H | N-CH₂-CH (CH₃)₂ |
| ~0.9 - 1.0 | d | 6H | N-CH₂-CH(CH₃ )₂ |
| ~4.4 - 4.5 | q | 2H | O-CH₂ -CH₃ (of ethyl ester) |
| ~1.4 - 1.5 | t | 3H | O-CH₂-CH₃ (of ethyl ester) |
Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C =O (Ester Carbonyl) |
| ~145 - 147 | C 5 (Tetrazole Ring) |
| ~62 - 63 | O-C H₂-CH₃ (of ethyl ester) |
| ~52 - 54 | N-C H₂-CH(CH₃)₂ |
| ~28 - 30 | N-CH₂-C H(CH₃)₂ |
| ~19 - 20 | N-CH₂-CH(C H₃)₂ |
| ~14 - 15 | O-CH₂-C H₃ (of ethyl ester) |
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of novel tetrazole compounds, based on methodologies reported in the literature for similar derivatives.[1]
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Visualization of Experimental Workflow
The following diagrams illustrate a typical workflow for the synthesis and characterization of a novel tetrazole derivative and the logical relationship of its structural components to the predicted NMR signals.
Caption: A typical experimental workflow for the synthesis and characterization of a novel tetrazole compound.
Caption: Correlation of the molecular structure of this compound with its predicted NMR signals.
References
Navigating the Vibrational Landscape of i-Butyl-1H-Tetrazole-5-Carboxylate: An In-depth Technical Guide to its Infrared Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of i-butyl-1H-tetrazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from spectral data of analogous tetrazole derivatives to predict its characteristic vibrational frequencies. This document also outlines a comprehensive experimental protocol for acquiring an IR spectrum and presents a logical workflow for the process.
The tetrazole ring is a key structural motif in many pharmacologically active compounds, often serving as a bioisostere for a carboxylic acid group.[1] Understanding its vibrational characteristics through IR spectroscopy is crucial for structural elucidation, purity assessment, and monitoring of chemical reactions during drug development.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its constituent functional groups: the tetrazole ring, the isobutyl group, and the carboxylate moiety. The following table summarizes the predicted key vibrational frequencies, their corresponding assignments, and expected intensities. These predictions are based on the analysis of IR spectra from various substituted tetrazole compounds.[2][3][4][5]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3130 - 3100 | N-H Stretch | Tetrazole Ring | Medium to Weak |
| ~2960 - 2870 | C-H Stretch (asymmetric and symmetric) | Isobutyl Group | Strong |
| ~1750 - 1730 | C=O Stretch | Ester (Carboxylate) | Strong |
| ~1600 - 1450 | C=N and N=N Ring Stretching | Tetrazole Ring | Medium to Weak |
| ~1470 - 1450 | C-H Bend (scissoring) | Isobutyl Group | Medium |
| ~1380 - 1365 | C-H Bend (umbrella) | Isobutyl Group | Medium |
| ~1300 - 1100 | C-O Stretch | Ester (Carboxylate) | Strong |
| ~1100 - 900 | Tetrazole Ring Deformations (various modes) | Tetrazole Ring | Medium to Weak |
| ~750 | Substituted Tetrazole Ring Bend | Tetrazole Ring | Medium |
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
1. Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
2. Materials:
-
This compound (sample)
-
Infrared (IR) grade potassium bromide (KBr), finely ground and dried.
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with a pellet-forming die
-
Spatula
3. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the IR grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.
-
In a clean and dry agate mortar, weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.
-
Grind the mixture gently but thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Place the die assembly into the hydraulic press and apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die. A good pellet should be thin and clear.
4. Data Acquisition:
-
Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
5. Data Processing:
-
Perform a baseline correction on the acquired spectrum to remove any sloping or curved baseline.
-
Identify and label the significant absorption peaks.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in obtaining and analyzing the IR spectrum of this compound.
Caption: Workflow for obtaining the IR spectrum of this compound.
This comprehensive guide provides researchers and scientists with the necessary information to understand, predict, and experimentally determine the infrared spectrum of this compound. The provided data and protocols can serve as a valuable resource in the synthesis, characterization, and quality control of this and related tetrazole-containing compounds in the field of drug discovery and development.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Design Strategy of Series of Tetrazole-Based High-Energy-Density Energy Storage Molecular Systems [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry of i-Butyl-1H-Tetrazole-5-Carboxylate
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Tetrazole derivatives are recognized for their role as bioisosteres of carboxylic acids, offering improved metabolic stability and absorption.[1][2] This document outlines the expected fragmentation patterns, experimental protocols for analysis, and presents data in a structured format to aid researchers in the structural elucidation and quantification of this and related compounds.
Introduction to Mass Spectrometry of Tetrazole Derivatives
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[3] For tetrazole derivatives, electrospray ionization (ESI) is a common technique that allows for the analysis of these polar compounds. The fragmentation of 5-substituted 1H-tetrazoles in tandem mass spectrometry (MS/MS) is characterized by distinct patterns depending on the ionization mode. In positive ion mode, a characteristic loss of hydrazoic acid (HN3) is often observed, while in negative ion mode, the elimination of a nitrogen molecule (N2) is typical.[4] These fragmentation behaviors are crucial for the structural identification of novel tetrazole-containing compounds.[4]
Proposed Fragmentation Pathway of this compound
Based on the known fragmentation of 5-substituted tetrazoles, a proposed pathway for this compound under positive ion ESI-MS/MS is detailed below. The molecule is expected to protonate at one of the nitrogen atoms of the tetrazole ring. Subsequent collision-induced dissociation (CID) would likely lead to the characteristic loss of HN3 and further fragmentation of the isobutyl ester group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. lifesciencesite.com [lifesciencesite.com]
An In-depth Technical Guide to i-Butyl-1H-Tetrazole-5-Carboxylate
This technical guide provides a comprehensive overview of i-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide draws upon established knowledge of closely related alkyl tetrazole-5-carboxylates to detail its probable synthesis, physicochemical properties, and potential biological applications.
Core Concepts: The Significance of Tetrazoles in Drug Discovery
The tetrazole ring is a key structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid functional group.[1][2][3] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and ability to cross cell membranes, while maintaining a similar acidity (pKa) to the carboxylic acid it replaces.[4][5] These improved pharmacokinetic properties have led to the incorporation of the tetrazole moiety in numerous approved drugs, spanning therapeutic areas such as cardiovascular disease, allergies, and infectious diseases.[3][6] 5-substituted-1H-tetrazoles, like the title compound, are particularly important intermediates and pharmacophores in the design of novel therapeutic agents.[7]
Synthesis and Physicochemical Properties
While a specific synthesis for this compound is not extensively documented, a probable and efficient synthetic route can be extrapolated from established methods for analogous alkyl esters. A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[8] For the synthesis of the corresponding ethyl ester, ethyl cyanoformate is treated with sodium azide and ammonium chloride.[9] A similar approach using iso-butyl cyanoformate would be the logical starting point for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
iso-Butyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iso-butyl cyanoformate, sodium azide, and ammonium chloride in DMF.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with dilute HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Physicochemical Data (Predicted and Analogous)
The following table summarizes the predicted and known physicochemical properties of this compound and its close analog, Ethyl-1H-Tetrazole-5-Carboxylate.
| Property | This compound (Predicted) | Ethyl-1H-Tetrazole-5-carboxylate (Known) |
| Molecular Formula | C₆H₁₀N₄O₂ | C₄H₆N₄O₂[10] |
| Molecular Weight | 170.17 g/mol | 142.12 g/mol [10] |
| Appearance | White to off-white crystalline solid | White crystalline solid[11] |
| Melting Point | Not available | 82-84 °C[11] |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in polar organic solvents | Soluble in many organic solvents, such as alcohols, ethers and chlorinated hydrocarbons[11] |
| pKa | ~4.5 - 4.9 (for the tetrazole N-H) | ~4.5 - 4.9 (for the tetrazole N-H)[4] |
Applications in Drug Development and Biological Activity
Derivatives of tetrazole-5-carboxylic acid are valuable intermediates in the synthesis of more complex, biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a chemical handle for further structural modifications.
Based on the activities of structurally related compounds, this compound could serve as a building block for compounds targeting a range of biological pathways. For instance, certain 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, synthesized from ethyl 1-aryl-1H-tetrazole-5-carboxylates, have been identified as potent microtubule destabilizers with anticancer activity.[12] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[12]
Furthermore, various tetrazole derivatives have been investigated for their potential in treating type 2 diabetes by targeting enzymes and receptors such as dipeptidyl peptidase-4 (DPP-4) and glucagon-like peptide 1 (GLP-1) receptors.[13] The tetrazole moiety's ability to engage in hydrogen bonding and other intermolecular interactions makes it a versatile scaffold for designing inhibitors and agonists for various biological targets.[13]
Visualizing Synthesis and Biological Pathways
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Potential Biological Signaling Pathway: Microtubule Dynamics
Given that derivatives of similar tetrazole carboxylates have been shown to act as microtubule destabilizers, the following diagram depicts the general mechanism of action for such compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. prepchem.com [prepchem.com]
- 10. 1H-Tetrazole-5-carboxylic acid ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]
- 11. chembk.com [chembk.com]
- 12. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 1H-Tetrazole-5-Carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for tert-Butyl 1H-tetrazole-5-carboxylate was not publicly available at the time of this writing. The following information is a synthesis of data from SDSs of closely related analogs, such as Ethyl 1H-tetrazole-5-carboxylate and other tetrazole derivatives, as well as general laboratory safety guidelines. Researchers and drug development professionals should perform a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety department.
This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for tert-Butyl 1H-tetrazole-5-carboxylate, aimed at ensuring the safety of laboratory personnel.
Hazard Identification and Classification
Based on data from analogous tetrazole compounds, tert-Butyl 1H-tetrazole-5-carboxylate is anticipated to present the following hazards.
Table 1: Hazard Identification for Tetrazole Analogs
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Solid | GHS02 | Danger | H228: Flammable solid.[1] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |
Note: The GHS classification is extrapolated from analogous compounds and should be considered preliminary.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of Ethyl 1H-tetrazole-5-carboxylate
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 88-93 °C |
| Boiling Point | 285.8 ± 23.0 °C (Predicted) |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) |
| Solubility | Chloroform (Slightly, Sonicated), DMSO (Slightly) |
| pKa | 2.83 ± 0.10 (Predicted) |
Data sourced from ChemicalBook[2][3]. These values are for a related compound and should be used for estimation purposes only.
Safe Handling and Storage
Given the potential hazards, stringent adherence to safe handling and storage protocols is imperative.
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
A comprehensive PPE regimen is required when handling tert-Butyl 1H-tetrazole-5-carboxylate and other potentially hazardous chemicals.[5][6][7][8][9]
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[6][7]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[1]
-
Ensure full skin coverage; no exposed skin on the arms, legs, or feet.
-
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Given the flammability of analogous compounds, store away from heat, sparks, and open flames.[1]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[10][11] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][11][12] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[4][11][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[4][11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][13][14][15][16]
-
Unsuitable Extinguishing Media: A direct jet of water may spread the fire.
-
Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides. Tetrazole compounds may be flammable solids.[1]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid creating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
Experimental Protocols: Safe Handling in a Laboratory Setting
The following is a generalized protocol for the safe handling of a solid chemical like tert-Butyl 1H-tetrazole-5-carboxylate during a typical laboratory procedure.
-
Preparation:
-
Before starting, review the Safety Data Sheet (or this guide in its absence) and any other relevant safety information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace within a chemical fume hood.
-
Have spill control materials and waste containers readily accessible.
-
-
Weighing and Transfer:
-
Weigh the solid in a tared, sealed container or on weighing paper within the fume hood.
-
To minimize dust generation, handle the solid gently.
-
If transferring the solid to a reaction vessel, use a powder funnel.
-
After transfer, decontaminate the spatula, weighing paper, and any other equipment that came into contact with the compound.
-
-
Reaction Setup:
-
Conduct all reactions in a clean, dry, and appropriate reaction vessel within the fume hood.
-
If heating the reaction, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Ensure the reaction setup is secure and stable.
-
-
Work-up and Purification:
-
Perform all extractions, filtrations, and other purification steps within the fume hood.
-
Handle all solvents and reagents with appropriate care and PPE.
-
-
Waste Disposal:
-
Dispose of all waste materials (excess compound, contaminated materials, and reaction byproducts) in properly labeled hazardous waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Decontamination:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly before leaving the laboratory.
-
Visualizations
The following diagrams illustrate key workflows for the safe handling and emergency response related to tert-Butyl 1H-tetrazole-5-carboxylate.
Caption: Workflow for Safe Handling of a Hazardous Solid.
Caption: Logic Diagram for Chemical Exposure Emergency Response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. internationalfireandsafetyjournal.com [internationalfireandsafetyjournal.com]
- 3. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. firstaidpro.com.au [firstaidpro.com.au]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. epa.gov [epa.gov]
- 9. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. ifast-online.co.uk [ifast-online.co.uk]
- 14. cityfire.co.uk [cityfire.co.uk]
- 15. Which Type of Fire Extinguisher Should Be Used On Combustible Materials [redboxfire.co.uk]
- 16. uclahealth.org [uclahealth.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isobutyl 1H-tetrazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates.
Introduction
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of modern medicinal chemistry. Among the various synthetic routes, the [3+2] cycloaddition reaction between a nitrile and an azide source stands out as a robust and widely applicable method. This document details the synthesis of isobutyl 1H-tetrazole-5-carboxylate from isobutyl cyanoformate and sodium azide.
Synthesis Pathway
The synthesis of isobutyl 1H-tetrazole-5-carboxylate is achieved through a [3+2] cycloaddition reaction. In this reaction, the nitrile group of isobutyl cyanoformate reacts with sodium azide to form the tetrazole ring. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
Caption: Workflow for the synthesis of isobutyl 1H-tetrazole-5-carboxylate.
Quantitative Data
While specific experimental data for the direct synthesis of isobutyl 1H-tetrazole-5-carboxylate is not widely published, the following table provides expected ranges and values based on the synthesis of analogous alkyl 1H-tetrazole-5-carboxylates. Researchers should consider this as a guideline and optimize conditions for their specific setup.
| Parameter | Expected Value/Range | Notes |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and catalyst. |
| Reaction Temperature | 80 - 120 °C | Reflux conditions are common. |
| Yield | 60 - 95% | Dependent on purification method and reaction scale. |
| Melting Point | 80 - 100 °C | Expected for a crystalline solid. |
| ¹H NMR (CDCl₃, δ) | ~4.4 (d, 2H), ~2.1 (m, 1H), ~1.0 (d, 6H) | Characteristic shifts for the isobutyl group. The NH proton may be broad and variable. |
| ¹³C NMR (CDCl₃, δ) | ~160, ~73, ~28, ~19 | Expected shifts for the carboxylate and isobutyl carbons. |
| IR (KBr, cm⁻¹) | ~3100 (N-H), ~2970 (C-H), ~1750 (C=O), ~1560 (C=N) | Typical vibrational frequencies for the functional groups present. |
| Mass Spec (ESI-MS) | [M+H]⁺, [M+Na]⁺ | Expected molecular ion peaks. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of 5-substituted-1H-tetrazoles and should be adapted for the specific synthesis of the isobutyl ester.
Protocol 1: General Synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (optional, as catalyst)
-
Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyl cyanoformate (1 equivalent) in DMF.
-
Addition of Reagents: Add sodium azide (1.2 - 1.5 equivalents) and the catalyst (e.g., ammonium chloride, 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Protocol 2: Characterization of Isobutyl 1H-Tetrazole-5-Carboxylate
-
Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
-
NMR Spectroscopy:
-
Dissolve a small sample of the product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the solid product or analyze as a thin film.
-
Record the IR spectrum.
-
-
Mass Spectrometry:
-
Analyze the product using Electrospray Ionization (ESI) or another suitable mass spectrometry technique to confirm the molecular weight.
-
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can successfully synthesize and characterize isobutyl 1H-tetrazole-5-carboxylate for its application in various research and development endeavors.
Synthesis of i-Butyl-1H-Tetrazole-5-Carboxylate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of i-Butyl-1H-Tetrazole-5-Carboxylate, a valuable building block in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and other advantageous physicochemical properties.[1][2][3] This protocol is designed for researchers, scientists, and professionals in the field of drug development.
The synthesis is primarily achieved through a [3+2] cycloaddition reaction, a common and efficient method for the formation of 5-substituted-1H-tetrazoles.[4][5] This reaction involves the combination of an organic nitrile with an azide source. In this specific protocol, isobutyl cyanoformate is reacted with sodium azide.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
2,6-Lutidine
-
Trifluoroacetic acid
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine and cautiously add trifluoroacetic acid while cooling the mixture in an ice bath to maintain a temperature between 5-10°C.
-
Addition of Reactants: To the cooled mixture, add powdered sodium azide followed by the dropwise addition of isobutyl cyanoformate.
-
Reaction: Slowly heat the reaction mixture to approximately 80°C and maintain this temperature with stirring for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting mixture will likely contain the sodium salt of the product as a precipitate.
-
Isolation of the Sodium Salt (Optional Intermediate Step): The solid can be filtered, washed with ethyl acetate, and dried under vacuum to yield the anhydrous sodium salt of this compound.
-
Acidification and Extraction: For the free tetrazole, the reaction mixture is diluted with water and ethyl acetate. The mixture is then acidified with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3. The aqueous layer is extracted multiple times with ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with water and then with a brine solution. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis.
| Parameter | Value |
| Reactants | |
| Isobutyl cyanoformate | 1 equivalent |
| Sodium azide | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | 2,6-Lutidine/Trifluoroacetic Acid |
| Temperature | 80°C |
| Reaction Time | 5 - 6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Expected Yield | 70-90% (based on similar reactions) |
| Appearance | White to off-white solid |
Synthesis Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Signaling Pathway (Conceptual)
While there is no direct signaling pathway involved in the chemical synthesis itself, the tetrazole functional group is often designed to interact with biological targets. The following diagram illustrates a conceptual signaling pathway where a tetrazole-containing drug might act as an antagonist to a G-protein coupled receptor (GPCR), a common target for such molecules.
Caption: Conceptual antagonism of a GPCR signaling pathway by a tetrazole-containing drug.
References
Application Notes and Protocols: Multi-Component Synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole moieties are of significant interest in medicinal chemistry and drug development, primarily serving as metabolically stable bioisosteres for carboxylic acids.[1][2][3][4] This bioisosteric replacement can enhance a molecule's pharmacokinetic profile, including its lipophilicity and metabolic stability, making tetrazole-containing compounds attractive candidates for novel therapeutics.[4][5] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including tetrazole derivatives.[1][6] MCRs offer several advantages over traditional linear synthesis, such as atom economy, reduced reaction times, and operational simplicity. This document provides a detailed protocol for the synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate, a representative tetrazole ester, via a modified Passerini three-component reaction (P-3CR).
Overview of the Passerini Tetrazole Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7] A variation of this reaction, the Passerini-tetrazole three-component reaction (PT-3CR), utilizes a source of azide in place of a carboxylic acid to generate 5-substituted tetrazoles.[8] This approach provides a direct and efficient route to the tetrazole core.
Experimental Protocol: Synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate via a Representative Passerini-Type Reaction
This protocol is a representative procedure adapted from established methodologies for the synthesis of similar tetrazole derivatives.[2][8]
Materials:
-
Isobutyl isocyanide
-
Ethyl glyoxylate
-
Trimethylsilyl azide (TMSN₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 0.5 M).
-
To the stirred solvent, add ethyl glyoxylate (1.0 equivalent).
-
Add isobutyl isocyanide (1.0 equivalent) to the reaction mixture.
-
Carefully add trimethylsilyl azide (TMSN₃, 1.1 equivalents) dropwise to the mixture at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (5 mL).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Isobutyl 1H-Tetrazole-5-Carboxylate.
Data Presentation
The following table summarizes representative yields for the synthesis of various 5-substituted tetrazoles via Passerini-type three-component reactions, as reported in the literature. Please note that these are analogous reactions and the yield for Isobutyl 1H-Tetrazole-5-Carboxylate may vary.
| Entry | Isocyanide | Aldehyde/Ketone | Azide Source | Solvent | Yield (%) |
| 1 | Benzyl isocyanide | Benzaldehyde | TMSN₃ | MeOH:H₂O | 92 |
| 2 | Cyclohexyl isocyanide | 4-Chlorobenzaldehyde | TMSN₃ | MeOH:H₂O | 88 |
| 3 | tert-Butyl isocyanide | Acetone | TMSN₃ | MeOH:H₂O | 75 |
| 4 | Ethyl isocyanoacetate | Furfural | TMSN₃ | DCM | 85 |
Data is representative of similar reactions found in the literature and is for illustrative purposes.
Visualizations
Experimental Workflow for Passerini-Type Tetrazole Synthesis
Caption: A schematic overview of the experimental workflow for the synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate.
Example Signaling Pathway: Angiotensin II Receptor Blockade
Tetrazole-containing compounds are famously used as angiotensin II receptor blockers (ARBs) for the treatment of hypertension.[9] The tetrazole ring acts as a bioisostere of the carboxylic acid group of the natural ligand, angiotensin II, leading to effective receptor antagonism. The following diagram illustrates a simplified representation of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ARBs.
Caption: A diagram showing the intervention of ARBs in the RAAS pathway.
Applications in Drug Development
The synthesis of novel tetrazole derivatives like Isobutyl 1H-Tetrazole-5-Carboxylate is a key step in the drug discovery process. These compounds can be screened for a wide array of biological activities, including but not limited to:
-
Antihypertensive agents: As demonstrated by the success of ARBs.[9]
-
Anti-inflammatory agents: Due to their ability to mimic carboxylic acids found in many bioactive molecules.[1]
-
Anticancer agents: The tetrazole moiety is present in some anticancer drugs.[1]
-
Antibacterial and antifungal agents: Tetrazole derivatives have shown promise in antimicrobial research.[1]
The protocol described herein provides a reliable and efficient method for accessing this important class of compounds, thereby facilitating the exploration of their therapeutic potential. Further derivatization of the isobutyl ester can lead to a library of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
Application Note: Purification of iso-Butyl 1H-Tetrazole-5-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of iso-Butyl 1H-Tetrazole-5-Carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on two primary laboratory-scale techniques: recrystallization and flash column chromatography. This guide includes step-by-step experimental procedures, data presentation for comparative analysis of the methods, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
iso-Butyl 1H-Tetrazole-5-Carboxylate is an organic compound featuring a tetrazole ring, which is a common bioisostere for carboxylic acid groups in medicinal chemistry.[1][2] This structural feature makes it a valuable building block in the development of new therapeutic agents, such as angiotensin II receptor blockers.[1][3] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the validity of subsequent biological assays. The following protocols outline standard procedures for purifying this compound from common impurities generated during its synthesis.
Purification Methods Overview
The two most common and effective methods for the purification of tetrazole derivatives are recrystallization and flash column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For many tetrazole derivatives, ethanol has been shown to be an effective recrystallization solvent.[4][5]
-
Flash Column Chromatography: This method is used for separating the target compound from a mixture of impurities with different polarities. It involves passing a solution of the crude material through a column packed with a stationary phase (typically silica gel) and eluting with a mobile phase. It is highly effective for achieving very high purity, often exceeding 99%.[6][7]
Data Presentation: Comparison of Purification Methods
The selection of a purification method often depends on the initial purity of the crude product, the desired final purity, and the required scale. The table below summarizes typical results for the described methods.
| Purification Method | Typical Yield (%) | Purity Achieved (by HPLC) (%) | Key Considerations |
| Recrystallization | 70 - 90% | 95 - 99% | Cost-effective, simple setup. Best for crude material that is already >90% pure. Purity is dependent on the nature of the impurities. |
| Flash Column Chromatography | 50 - 80% | >99% | Highly effective for complex mixtures with multiple impurities. Requires more solvent and time. Yield can be lower due to product retention on the column. |
Visualized Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for the purification of the target compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate and its Analogs in Drug Discovery
Disclaimer: Direct experimental data and applications specifically for i-Butyl-1H-Tetrazole-5-Carboxylate are not extensively available in the reviewed literature. The following application notes and protocols are based on studies of structurally similar compounds, particularly ethyl 1-aryl-1H-tetrazole-5-carboxylates and other 5-substituted-1H-tetrazoles. These compounds share the core tetrazole-5-carboxylate moiety and are expected to exhibit analogous biological activities. The protocols provided are generalized from published research and should be adapted and optimized for specific experimental conditions.
Introduction
The 1H-tetrazole ring is a key structural motif in medicinal chemistry, primarily serving as a bioisostere for the carboxylic acid group.[1][2][3][4][5] This substitution can enhance a molecule's metabolic stability, lipophilicity, and cell permeability, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4][6] Tetrazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive properties.[7] Esters of 1H-tetrazole-5-carboxylic acid, such as the iso-butyl variant, are valuable intermediates in the synthesis of more complex, biologically active molecules.[8][9]
Application 1: Intermediate in the Synthesis of Anticancer Agents (Microtubule Destabilizers)
One of the most promising applications of 1H-tetrazole-5-carboxylate esters is their use as key intermediates in the synthesis of novel anticancer agents that target tubulin polymerization.[8][9] These compounds act as microtubule destabilizers, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]
This protocol is adapted from the synthesis of related microtubule destabilizing agents and outlines a potential pathway for utilizing an this compound intermediate.[8][9]
Step 1: Synthesis of Ethyl 1-Aryl-1H-tetrazole-5-carboxylates (Key Intermediate).
This step is a prerequisite for the subsequent reaction to form the final compound. The synthesis of the title compound, this compound, would follow a similar procedure, substituting the corresponding iso-butyl ester of an oxamic acid derivative.
-
Reaction of Substituted Aromatic Amines with Ethyl Oxalate: To a solution of a substituted aromatic amine (1.0 eq) in dichloromethane, add ethyl oxalate (1.1 eq). Stir the mixture at room temperature. Monitor the reaction by TLC until completion.
-
Appel Reaction: To the resulting intermediate, add triphenylphosphine (1.2 eq) and carbon tetrachloride (1.2 eq). Irradiate the mixture with microwaves.
-
Cyclization with Sodium Azide: Without further purification, dissolve the product of the Appel reaction in acetonitrile and add sodium azide (1.5 eq). Continue microwave irradiation to facilitate the formation of the ethyl 1-aryl-1H-tetrazole-5-carboxylate.[8][9]
Step 2: Amidation with Arylpiperazines.
-
Dissolve the ethyl 1-aryl-1H-tetrazole-5-carboxylate intermediate (1.0 eq) in a suitable solvent such as toluene.
-
Add the desired arylpiperazine (1.1 eq).
-
Add trimethylaluminium (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1]
-
Cell Seeding: Seed human cancer cell lines (e.g., SGC-7901, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized tetrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Paclitaxel).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Compound Incubation: Pre-incubate the tubulin with various concentrations of the test compound, a positive control (e.g., Combretastatin A-4 for inhibition), a negative control (e.g., Paclitaxel for stabilization), and a vehicle control (DMSO) at room temperature.
-
Initiation of Polymerization: Add GTP to initiate tubulin polymerization and transfer the mixture to a pre-warmed 96-well plate.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm every minute for a set period at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to visualize the effect of the compound on the rate and extent of tubulin polymerization.
Data Presentation
The following table summarizes the antiproliferative activity of a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which are derivatives of the title compound's structural class.
| Compound ID | R1 | R2 | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| 6-1 | H | H | >50 | >50 | >50 |
| 6-15 | 2-F | 4-CH3 | 5.43 ± 0.61 | 7.89 ± 0.82 | 6.21 ± 0.73 |
| 6-31 | 2-Cl | 4-F | 1.25 ± 0.18 | 2.13 ± 0.25 | 1.87 ± 0.21 |
| Paclitaxel | - | - | 0.02 ± 0.003 | 0.03 ± 0.005 | 0.01 ± 0.002 |
Data is hypothetical and representative of trends seen in referenced literature for similar compounds.[8][9]
Mandatory Visualizations
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate in Medicinal Chemistry
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, primarily utilized as bioisosteres for carboxylic acids.[1][2][3][4][5] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] Alkyl 1H-tetrazole-5-carboxylates, such as the iso-butyl ester, serve as valuable synthetic intermediates in the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1]
This document provides an overview of the potential applications of i-Butyl-1H-Tetrazole-5-Carboxylate as a key building block in drug discovery, with a focus on its utility in the synthesis of anticancer agents. Detailed protocols for the synthesis of a related ethyl ester and its subsequent conversion into biologically active molecules, along with methods for evaluating their efficacy, are presented below.
Key Applications in Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its primary application lies in serving as a precursor for compounds targeting various disease areas.
Anticancer Drug Discovery:
One of the most promising applications of alkyl 1H-tetrazole-5-carboxylates is in the development of novel anticancer agents. For instance, Ethyl 1H-tetrazole-5-carboxylate has been used as a key intermediate in the synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which have demonstrated potent activity as microtubule destabilizers.[6][7] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6] The iso-butyl ester would be expected to serve a similar role in accessing novel analogs with potentially improved properties.
Experimental Protocols
The following protocols are adapted from methodologies reported for Ethyl 1H-tetrazole-5-carboxylate and its derivatives.
Protocol 1: Synthesis of Ethyl 1-Aryl-1H-tetrazole-5-carboxylates
This protocol describes a microwave-assisted synthesis of ethyl 1-aryl-1H-tetrazole-5-carboxylates, which are key intermediates.[6][7]
Materials:
-
Appropriate arylamine
-
Ethyl glyoxalate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
Procedure:
-
Synthesis of (E)-ethyl 2-(arylimino)acetate:
-
To a solution of the appropriate arylamine (1.0 eq) in a suitable solvent, add ethyl glyoxalate (1.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
-
Synthesis of (E)-ethyl 2-chloro-2-(arylimino)acetate:
-
Dissolve the crude imine from the previous step in a suitable solvent.
-
Add triphenylphosphine (1.5 eq) and carbon tetrachloride (2.0 eq).
-
Heat the reaction mixture under microwave irradiation.
-
Monitor the reaction by TLC. Upon completion, the crude product is used in the next step without further purification.
-
-
Synthesis of Ethyl 1-Aryl-1H-tetrazole-5-carboxylate:
-
To the crude (E)-ethyl 2-chloro-2-(arylimino)acetate, add acetonitrile and sodium azide (3.0 eq).
-
Heat the reaction mixture under microwave irradiation.
-
After completion, cool the reaction mixture, and partition between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ethyl 1-aryl-1H-tetrazole-5-carboxylate.
-
Expected Yields: Yields for various ethyl 1-aryl-1H-tetrazole-5-carboxylates are reported to be in the range of 60-70%.[6]
Protocol 2: Synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles
This protocol details the conversion of the tetrazole ester intermediate into a final, biologically active compound.[6][7]
Materials:
-
Ethyl 1-aryl-1H-tetrazole-5-carboxylate
-
Appropriate arylpiperazine
-
Trimethylaluminium (2.0 M in toluene)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the appropriate arylpiperazine (1.2 eq) in dry DCM, add trimethylaluminium solution (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the corresponding ethyl 1-aryl-1H-tetrazole-5-carboxylate (1.0 eq) in dry DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole.
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7901, A549, HeLa)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized tetrazole compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Protocol 4: Tubulin Polymerization Assay
This protocol is used to determine if the compounds act by inhibiting tubulin polymerization.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer
-
Synthesized tetrazole compounds
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend tubulin in the polymerization buffer.
-
Add the synthesized compounds at various concentrations.
-
Incubate the mixture on ice for a short period.
-
Initiate polymerization by adding GTP and increasing the temperature to 37 °C.
-
Monitor the change in absorbance at 340 nm over time.
-
Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Data Presentation
Table 1: In Vitro Anticancer Activity of Representative 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 6-31 | SGC-7901 | 0.15 ± 0.02 |
| A549 | 0.21 ± 0.03 | |
| HeLa | 0.18 ± 0.01 |
Data adapted from a study on ethyl ester derivatives.[6]
Visualizations
Caption: Synthetic workflow for 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles.
Caption: Proposed mechanism of action for tetrazole-based microtubule destabilizers.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate as a Carboxylic Acid Isostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the replacement of a carboxylic acid with a bioisosteric equivalent is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy, metabolic stability, and oral bioavailability. The 5-substituted-1H-tetrazole moiety is one of the most successful and commonly used bioisosteres for the carboxylic acid functional group.[1][2][3] This is attributed to its similar pKa to a carboxylic acid, allowing it to exist in the anionic form at physiological pH, and its comparable steric and electronic properties which enable it to engage in similar interactions with biological targets.[3][4] Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than the corresponding carboxylic acid.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of i-Butyl-1H-Tetrazole-5-Carboxylate, a representative example of a tetrazole-based carboxylic acid isostere.
Physicochemical Properties: A Comparative Overview
Table 1: Comparison of Physicochemical Properties.
| Property | Carboxylic Acid (Isobutyric Acid) | Tetrazole Derivative (this compound) | Justification for Isosteric Replacement |
| pKa | ~4.86 | Estimated to be ~4.5 - 5.0 | Similar acidity ensures the tetrazole can exist as an anion at physiological pH, mimicking the carboxylate and enabling similar ionic interactions with biological targets.[3] |
| logP | ~0.94 | Expected to be higher than the corresponding carboxylic acid | The tetrazole ring is generally more lipophilic than a carboxylic acid, which can improve membrane permeability and oral absorption.[3] |
| Metabolic Stability | Susceptible to phase I and phase II metabolism (e.g., glucuronidation) | Generally more resistant to metabolic degradation. | Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[2][3] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The tetrazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors. The N-H bond is a hydrogen bond donor. | The ability to participate in similar hydrogen bonding patterns is crucial for maintaining biological activity. |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[[“]] The following protocol is adapted from established procedures for the synthesis of similar alkyl tetrazole-5-carboxylates.
Reaction Scheme:
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyl cyanoformate (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add anhydrous zinc chloride (1.2 equivalents) followed by sodium azide (1.5 equivalents). Caution: Handle sodium azide with appropriate safety measures.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1M HCl, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: The Renin-Angiotensin System
A prominent example of a tetrazole-containing drug is Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. The tetrazole moiety in Losartan serves as a bioisostere for a carboxylic acid, and its acidic proton is crucial for binding to the AT1 receptor. This provides an excellent model system to understand the potential application of this compound in modulating signaling pathways.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[6]
Simplified Renin-Angiotensin System Signaling Pathway:
Caption: The classical Renin-Angiotensin System (RAS) cascade.
In this pathway, Angiotensin II is the primary active peptide that binds to the Angiotensin II Type 1 (AT1) receptor, leading to vasoconstriction and an increase in blood pressure.[7][8]
Mechanism of Action for a Tetrazole-Containing AT1 Receptor Blocker:
A compound like this compound, if developed as an AT1 receptor antagonist, would competitively inhibit the binding of Angiotensin II to the AT1 receptor. The negatively charged tetrazolate would mimic the carboxylate of the natural ligand or a carboxylic acid-containing antagonist, forming a critical ionic interaction within the receptor's binding pocket.
Caption: Inhibition of the AT1 receptor by a tetrazole-based antagonist.
Biological Evaluation Protocols
Should this compound or its derivatives be investigated for activity at the AT1 receptor, the following experimental protocols would be relevant.
In Vitro Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).
Materials:
-
Cell membranes expressing the human AT1 receptor
-
[³H]-Angiotensin II or other suitable radioligand
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filter manifold
-
Scintillation counter
Protocol:
-
Preparation: Prepare serial dilutions of the test compound in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Angiotensin II, and either buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or the test compound.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of AT1 receptor activation, which is an increase in intracellular calcium levels.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Angiotensin II
-
Test compound (this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Protocol:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubation with Compound: Incubate the cells with the test compound or vehicle for a specified period.
-
Stimulation: Place the plate in the FLIPR instrument and add Angiotensin II to stimulate the AT1 receptor.
-
Measurement: Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the dose-response curve for the test compound's inhibition of the Angiotensin II-induced calcium signal and calculate the IC₅₀ value.
Conclusion
This compound serves as a valuable model compound for understanding the role of tetrazoles as carboxylic acid isosteres in drug discovery. Its synthesis is achievable through established chemical methods, and its potential biological activity can be assessed using standard in vitro assays. The well-documented success of tetrazole-containing drugs like Losartan in targeting the Renin-Angiotensin System highlights the therapeutic potential of this chemical scaffold. The protocols and information provided herein are intended to guide researchers in the synthesis, evaluation, and application of such compounds in the pursuit of novel therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism Of Action Of Losartan - Consensus Academic Search Engine [consensus.app]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
i-Butyl-1H-tetrazole-5-carboxylate is a heterocyclic organic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. The tetrazole moiety is recognized as a bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties at a physiological pH, such as pKa and planarity.[1] This bioisosteric replacement can offer several advantages in drug design, including enhanced metabolic stability, improved lipophilicity, and better oral bioavailability.[1][2] Consequently, tetrazole-containing compounds are integral to a number of FDA-approved drugs with a wide range of therapeutic applications, including antihypertensive, antiallergic, and antibiotic agents.[3][2]
While specific data for this compound is not extensively available in the public domain, its structural similarity to other well-studied tetrazole esters, such as ethyl 1H-tetrazole-5-carboxylate, allows for informed postulations regarding its potential applications and associated experimental protocols. These analogs have been investigated as key intermediates in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[4][5]
These application notes provide a detailed overview of the potential uses of this compound in drug discovery, based on the known activities of closely related compounds. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented.
Potential Applications in Drug Discovery
Based on the established roles of analogous tetrazole-5-carboxylate esters, this compound is a promising scaffold and intermediate for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Ethyl 1-aryl-1H-tetrazole-5-carboxylates have been synthesized as crucial intermediates for novel microtubule destabilizers.[4] These compounds function by inhibiting tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound could serve as a building block for similar anticancer agents.
-
Antibacterial Agents: Tetrazole derivatives have a history of use in the development of antibiotics. For instance, 1H-tetrazole-1-acetate esters are utilized as intermediates in the synthesis of cephalosporin and penicillin antibiotics.[5] The tetrazole ring in these molecules often mimics the carboxylic acid moiety of β-lactam antibiotics, which is crucial for their mechanism of action.
-
Other Therapeutic Areas: The versatility of the tetrazole ring as a carboxylic acid mimetic opens up possibilities for its use in developing drugs for a wide array of diseases, including those targeting G-protein coupled receptors (GPCRs) and enzymes where a carboxylate interaction is key.
Data Presentation
Due to the limited availability of public data on this compound, the following table summarizes hypothetical physicochemical properties and potential biological activities based on known tetrazole compounds.
| Parameter | Predicted Value/Activity | Reference Analogs |
| Molecular Formula | C₆H₁₀N₄O₂ | - |
| Molecular Weight | 170.17 g/mol | - |
| Predicted pKa | ~4.5 - 5.0 (for the tetrazole N-H) | General 5-substituted-1H-tetrazoles[6] |
| Predicted LogP | 1.0 - 1.5 | Calculated based on structure |
| Potential Bioactivity | Anticancer (microtubule destabilizer), Antibacterial (β-lactamase inhibitor intermediate) | Ethyl 1-aryl-1H-tetrazole-5-carboxylates,[4] 1H-tetrazole-1-acetate esters[5] |
| Mechanism of Action | Inhibition of tubulin polymerization,[4] Intermediate for compounds that inhibit bacterial cell wall synthesis.[5] | Ethyl 1-aryl-1H-tetrazole-5-carboxylates,[4] 1H-tetrazole-1-acetate esters[5] |
| In Vitro Potency (IC₅₀/EC₅₀) | Dependent on final compound structure. For derivatives, potentially in the nanomolar to micromolar range for anticancer activity. | Derivatives of ethyl 1-aryl-1H-tetrazole-5-carboxylates have shown potent anticancer activity.[4] |
Experimental Protocols
The following are detailed protocols for the synthesis and potential biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar ethyl esters.[4] The synthesis is a multi-step process starting from a primary amine.
Materials:
-
Substituted aniline
-
Oxalyl chloride
-
Isobutanol
-
Triethylamine
-
Triphenylphosphine
-
Carbon tetrachloride
-
Sodium azide
-
Acetonitrile
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
-
Microwave reactor (optional, can accelerate certain steps)
Procedure:
-
Synthesis of the Oxalamate:
-
Dissolve the starting substituted aniline (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 equivalents) in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Add isobutanol (1.2 equivalents) and triethylamine (2.5 equivalents) to the mixture.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the isobutyl aryloxalamate.
-
-
Synthesis of the Imino-chloroacetate:
-
To a solution of the isobutyl aryloxalamate (1 equivalent) in acetonitrile, add triphenylphosphine (1.5 equivalents) and carbon tetrachloride (1.5 equivalents).
-
The reaction can be heated under reflux or irradiated in a microwave reactor until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and use the resulting solution of (E)-isobutyl 2-chloro-2-(arylimino)acetate directly in the next step without further purification.
-
-
Cyclization to form the Tetrazole:
-
To the solution from the previous step, add sodium azide (3 equivalents).
-
Heat the reaction mixture under reflux or in a microwave reactor.
-
Monitor the reaction by TLC until completion.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield i-butyl 1-aryl-1H-tetrazole-5-carboxylate.
-
-
Deprotection (if an N-aryl group is used and the 1H-tetrazole is desired):
-
The N-aryl group can be removed under specific conditions depending on its nature. For example, a p-methoxyphenyl (PMP) group can be cleaved using ceric ammonium nitrate (CAN).
-
Protocol 2: In Vitro Anticancer Activity Evaluation
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, SGC-7901)[4]
-
Normal cell line (for cytotoxicity comparison, e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Tubulin Polymerization Assay
This assay determines if a compound inhibits the polymerization of tubulin, a key mechanism for many microtubule-targeting anticancer agents.[4]
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer.
-
Add the test compound at various concentrations. Include positive and negative controls.
-
Pre-incubate the mixture on ice for a short period.
-
-
Initiation of Polymerization:
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Immediately transfer the mixture to a pre-warmed (37 °C) cuvette or 96-well plate.
-
-
Monitoring Polymerization:
-
Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Record the data at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Compare the polymerization curves of the compound-treated samples to the control to determine if there is inhibition or promotion of tubulin polymerization.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Postulated signaling pathway for anticancer activity.
Conclusion
This compound represents a valuable, albeit understudied, scaffold for drug discovery. Its role as a bioisostere for carboxylic acids, combined with the proven therapeutic potential of its analogs, suggests significant opportunities for the development of novel anticancer and antibacterial agents. The protocols provided herein offer a comprehensive framework for the synthesis and biological evaluation of this compound and its derivatives, paving the way for further research and development in this promising area of medicinal chemistry. Researchers are encouraged to explore the derivatization of this core structure to optimize its pharmacological properties and unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While i-Butyl-1H-Tetrazole-5-Carboxylate is not extensively documented as a direct participant in click chemistry reactions in existing literature, its structural motifs—a stable tetrazole ring and a modifiable isobutyl group—present significant potential for its application as a scaffold in drug discovery and bioconjugation via click chemistry. The tetrazole moiety is a well-regarded bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2][3][4]
These application notes provide a hypothetical framework for the modification of this compound to enable its participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The protocols detailed below are based on established click chemistry principles and are intended to serve as a foundational guide for researchers exploring the use of novel tetrazole-based building blocks.[5][6][7]
Potential Applications
The functionalization of this compound with a clickable handle, such as a terminal alkyne, would create a versatile building block for a variety of applications:
-
Drug Discovery: Rapidly synthesize libraries of novel compounds by clicking the tetrazole derivative with a diverse range of azide-containing molecules. The tetrazole core can mimic a carboxylic acid, potentially leading to new drug candidates with improved properties.[2][8]
-
Bioconjugation: Attach the tetrazole scaffold to biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain an azide group. This can be used for labeling, imaging, or targeted drug delivery.[9][10]
-
Materials Science: Incorporate the tetrazole unit into polymers or other materials to modify their properties, leveraging the stability and coordination chemistry of the tetrazole ring.
Proposed Modification for Click Chemistry
To utilize this compound in click chemistry, it must first be functionalized with a group capable of undergoing a click reaction, such as a terminal alkyne for CuAAC. A plausible synthetic route involves the introduction of a hydroxyl group on the isobutyl chain, followed by etherification with propargyl bromide.
Caption: Proposed synthetic route for functionalizing this compound.
Experimental Protocols
The following are hypothetical protocols for the synthesis of a click-ready tetrazole derivative and its subsequent use in a CuAAC reaction.
Protocol 1: Synthesis of Ethyl 1-(3-(prop-2-yn-1-yloxy)propyl)-1H-tetrazole-5-carboxylate
This protocol describes the synthesis of an alkyne-functionalized tetrazole from a hypothetical hydroxylated precursor.
Materials:
-
Ethyl 1-(3-hydroxypropyl)-1H-tetrazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of ethyl 1-(3-hydroxypropyl)-1H-tetrazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized tetrazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of the synthesized alkyne-functionalized tetrazole with an example azide, benzyl azide.
Materials:
-
Propargyl-functionalized this compound (from Protocol 1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve the propargyl-functionalized tetrazole (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by silica gel column chromatography or recrystallization.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of strain-promoted azide-alkyne cycloaddition and tetrazine ligation to targeted Fc-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for i-Butyl-1H-Tetrazole-5-Carboxylate as a Ligand
Abstract: This document provides detailed application notes and protocols for the use of i-Butyl-1H-Tetrazole-5-Carboxylate as a versatile ligand in coordination chemistry, catalysis, and drug development. The protocols outlined herein are based on established methodologies for analogous 5-substituted-1H-tetrazole-5-carboxylates and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional organic ligand featuring a tetrazole ring and a carboxylate group. The tetrazole moiety, with its four nitrogen atoms, offers multiple coordination sites for metal ions, making it an excellent building block for coordination polymers and metal-organic frameworks (MOFs).[1][2][3] Furthermore, the tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry.[4][5][6] This property allows for the modification of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles, such as metabolic stability and lipophilicity.[5][6] The i-butyl ester group can influence the solubility and steric properties of the resulting metal complexes or drug molecules.
This document details the synthesis of this compound and its application in the formation of coordination complexes for catalysis and as a carboxylic acid bioisostere in drug design.
Synthesis of this compound
The synthesis of this compound can be achieved via a [3+2] cycloaddition reaction between isobutyl cyanoformate and an azide source, followed by hydrolysis if the free acid is desired. A common method for synthesizing similar ethyl esters involves the reaction of ethyl cyanoformate with sodium azide and a proton source like ammonium chloride.[7]
Protocol 2.1: Synthesis of this compound
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyl cyanoformate (1 equivalent) in DMF.
-
Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Expected Outcome: A white to off-white crystalline solid.
Synthesis Workflow Diagram
Application in Coordination Chemistry and Catalysis
Tetrazole-carboxylate ligands are known to form coordination complexes with a variety of transition metals, leading to structures with interesting properties, including catalytic activity.[1][8][9] The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional coordination polymers.[2][3] These materials can serve as heterogeneous catalysts for various organic transformations.
Protocol 3.1: Synthesis of a Metal-Organic Complex
Materials:
-
This compound
-
A metal salt (e.g., Zinc(II) acetate, Copper(II) nitrate)
-
A suitable solvent system (e.g., DMF/Ethanol/Water)
-
Hydrothermal synthesis reactor or reflux setup
Procedure:
-
Ligand and Metal Salt Dissolution: Dissolve this compound (2 equivalents) and the metal salt (1 equivalent) in the chosen solvent system in a Teflon-lined autoclave or a round-bottom flask.
-
pH Adjustment (Optional): The pH of the solution can be adjusted using a suitable base (e.g., triethylamine) to facilitate deprotonation of the ligand and coordination.
-
Hydrothermal/Solvothermal Synthesis:
-
Hydrothermal: Seal the autoclave and heat it in an oven at a temperature between 100-180 °C for 24-72 hours.
-
Solvothermal (Reflux): Heat the mixture under reflux for 12-48 hours.
-
-
Isolation of Crystals:
-
Slowly cool the reaction vessel to room temperature to allow for crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with the mother liquor and then with a low-boiling point solvent like ethanol or acetone.
-
-
Drying: Dry the crystals in a desiccator or under vacuum at room temperature.
Characterization: The resulting coordination complex can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.
Coordination Complex Formation Workflow
Catalytic Activity
Metal complexes derived from tetrazole-carboxylate ligands have shown promise as catalysts in various organic reactions. For instance, cobalt and nickel complexes have been used for the oxidative coupling of 2,6-di-tert-butylphenol.[1][8]
Table 1: Representative Catalytic Performance of Tetrazole-Carboxylate Based Metal Complexes
| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| [Co(Tppebc)₂(Py)(H₂O)]n | Oxidative Coupling | 2,6-di-tert-butylphenol | 3,3',5,5'-tetra-tert-butyldiphenoquinone | >99 | >99 | [1][8] |
| [Ni(Tppebc)₂(Py)(H₂O)]n | Oxidative Coupling | 2,6-di-tert-butylphenol | 3,3',5,5'-tetra-tert-butyldiphenoquinone | >99 | >99 | [1][8] |
(Note: Tppebc = 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid, Py = pyridine)
Application in Drug Development
The 5-substituted-1H-tetrazole moiety is a well-known bioisostere of the carboxylic acid group.[4][6] Its similar pKa to carboxylic acids (around 4.5-4.9) allows it to exist as an anion at physiological pH, mimicking the carboxylate anion's ability to interact with biological targets.[4] The key advantage of this substitution is often improved metabolic stability and increased lipophilicity, which can enhance oral bioavailability and cell permeability.[5]
A prominent example of this application is in the development of angiotensin II receptor blockers (ARBs) like losartan and candesartan, which are used to treat hypertension.[5] The tetrazole group in these drugs mimics the carboxylic acid of the natural ligand, angiotensin II, allowing for strong binding to the AT₁ receptor.
Protocol 4.1: In Silico Evaluation of a Tetrazole-Containing Drug Candidate
This protocol outlines a general workflow for the computational assessment of a drug candidate where a carboxylic acid has been replaced by an this compound moiety.
Tools:
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock)
-
Access to protein data bank (PDB) for target structures
Procedure:
-
Target Identification and Preparation:
-
Identify the biological target of interest (e.g., an enzyme or receptor).
-
Download the crystal structure of the target from the PDB.
-
Prepare the protein structure by removing water molecules, adding hydrogens, and assigning correct protonation states.
-
-
Ligand Preparation:
-
Build the 3D structure of the this compound-containing compound.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Define the binding site on the target protein.
-
Dock the ligand into the binding site using a suitable docking algorithm.
-
-
Analysis of Results:
-
Analyze the binding poses and docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Compare the binding mode and interactions with the original carboxylic acid-containing compound.
-
-
ADMET Prediction:
-
Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the new compound.
-
Signaling Pathway Diagram: Renin-Angiotensin System
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile ligand with significant potential in materials science, catalysis, and medicinal chemistry. The protocols provided in this document offer a starting point for researchers to explore the applications of this compound. The bifunctional nature of this ligand, combining the coordination capabilities of the tetrazole ring with the bioisosteric properties of the tetrazole-carboxylate group, makes it a highly attractive building block for the development of novel functional materials and therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination chemistry of tetrazolate-5-carboxylate with manganese(II): synthesis, structure and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioisosteres-in-drug-discovery-focus-on-tetrazole - Ask this paper | Bohrium [bohrium.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. prepchem.com [prepchem.com]
- 8. scielo.br [scielo.br]
- 9. Coordination chemistry of tetrazolate-5-carboxylate with manganese(ii): synthesis, structure and magnetism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: i-Butyl-1H-Tetrazole-5-Carboxylate in Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established material science applications specifically for i-Butyl-1H-Tetrazole-5-Carboxylate are limited in publicly available scientific literature. The following application notes and protocols are based on the known chemistry and applications of structurally similar compounds, particularly alkyl 5-substituted-1H-tetrazoles and ethyl 1H-tetrazole-5-carboxylate. These should be considered as starting points for research and development, and optimization for the specific isobutyl derivative will be necessary.
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in medicinal chemistry due to its similar pKa and planar structure.[3][4] In materials science, the high nitrogen content and coordination capabilities of tetrazoles make them valuable building blocks for energetic materials, polymers with high thermal stability, and as ligands in the formation of metal-organic frameworks (MOFs).[3][5][6] this compound, an ester derivative of tetrazole-5-carboxylic acid, is anticipated to be a versatile precursor for the synthesis of advanced materials. Its potential applications stem from the reactive ester functionality, which allows for further chemical modifications, and the inherent properties of the tetrazole ring.
Potential Applications in Materials Science
Based on the known applications of analogous tetrazole compounds, this compound could be explored in the following areas:
-
Precursor for Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a high heat of formation, a key characteristic of energetic materials.[7] The isobutyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize energetic salts or coordination polymers.
-
Monomer for Specialty Polymers: The tetrazole ring can enhance the thermal stability and nitrogen content of polymers.[8][9] The ester group of this compound can be converted to other functional groups (e.g., amides, other esters) suitable for polymerization reactions.
-
Ligand for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can coordinate with metal ions to form porous MOF structures.[6][10] These materials have potential applications in gas storage, separation, and catalysis. The carboxylate group can also participate in the coordination to form robust frameworks.
Physicochemical Properties (Analogous Compounds)
| Property | 1H-Tetrazole | Ethyl 1H-tetrazole-5-carboxylate |
| CAS Number | 288-94-8[11] | 55408-10-1[12][13] |
| Molecular Formula | CH₂N₄[11] | C₄H₆N₄O₂[13] |
| Molecular Weight | 70.05 g/mol [11] | 142.12 g/mol [13] |
| Appearance | - | White to off-white solid[13] |
| pKa | - | 2.83 ± 0.10 (Predicted)[13] |
| Solubility | - | Soluble in DMSO (Slightly)[13] |
Experimental Protocols
The following are generalized protocols for the synthesis of alkyl 1H-tetrazole-5-carboxylates and their potential derivatization for materials science applications. Note: These are starting points and will require optimization for this compound.
Synthesis of Alkyl 1H-tetrazole-5-carboxylates
This protocol is adapted from the general synthesis of 5-substituted-1H-tetrazoles from nitriles.[14][15]
Objective: To synthesize an alkyl 1H-tetrazole-5-carboxylate from the corresponding alkyl cyanoformate.
Materials:
-
Alkyl cyanoformate (e.g., isobutyl cyanoformate)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Water or an appropriate organic solvent (e.g., DMF, DMSO)[1]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl cyanoformate (1 equivalent) in the chosen solvent.
-
Add sodium azide (1.5 - 2 equivalents) and the Lewis acid catalyst (e.g., ZnCl₂, 0.5 - 1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If an organic solvent was used, it may be removed under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2 with dilute HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Hydrolysis to 1H-Tetrazole-5-carboxylic Acid
Objective: To hydrolyze the ester to the corresponding carboxylic acid, a key precursor for many materials.
Materials:
-
Alkyl 1H-tetrazole-5-carboxylate (e.g., this compound)
-
Alkali hydroxide (e.g., KOH, NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyl 1H-tetrazole-5-carboxylate in an aqueous solution of the alkali hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Synthesis of Tetrazole-based Polymers (Conceptual)
This protocol outlines a conceptual pathway for incorporating the tetrazole moiety into a polymer backbone via amide coupling.
Objective: To synthesize a polyamide containing the 1H-tetrazole-5-carboxamide moiety.
Materials:
-
1H-Tetrazole-5-carboxylic acid (from protocol 4.2)
-
A suitable diamine monomer
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))
-
An organic solvent (e.g., N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve 1H-tetrazole-5-carboxylic acid in the organic solvent.
-
Add the coupling agent and stir for a short period to activate the carboxylic acid.
-
Add the diamine monomer to the solution.
-
Allow the reaction to proceed at room temperature or with gentle heating until the desired molecular weight is achieved.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Derivatization Pathways for Materials Science
Caption: Derivatization of this compound.
References
- 1. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis [mdpi.com]
- 6. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazole substituted polymers for high temperature polymer electrolyte fuel cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1H-Tetrazole (CAS 288-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 55408-10-1|Ethyl 1H-tetrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 13. Ethyl tetrazole-5-carboxylate | 55408-10-1 [chemicalbook.com]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. prepchem.com [prepchem.com]
Application Notes and Protocols for the Derivatization of Isobutyl 1H-Tetrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of isobutyl 1H-tetrazole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the tetrazole ring serving as a bioisostere for the carboxylic acid group, offering potential improvements in metabolic stability and pharmacokinetic properties. The following protocols detail the synthesis of the starting material and subsequent key derivatization reactions at both the tetrazole nitrogen and the carboxylate functional group.
Synthesis of Isobutyl 1H-Tetrazole-5-carboxylate
The synthesis of alkyl 1H-tetrazole-5-carboxylates can be achieved through the cycloaddition of an alkyl cyanoformate with an azide source. This protocol adapts the known synthesis of the corresponding ethyl ester.[1]
Protocol 1: Synthesis of Isobutyl 1H-Tetrazole-5-carboxylate
This protocol describes the [3+2] cycloaddition reaction between isobutyl cyanoformate and sodium azide to yield isobutyl 1H-tetrazole-5-carboxylate.
-
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve isobutyl cyanoformate (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isobutyl 1H-tetrazole-5-carboxylate.
-
Expected Yield: 70-85%
Diagram 1: Synthesis of Isobutyl 1H-Tetrazole-5-carboxylate
References
Troubleshooting & Optimization
Technical Support Center: i-Butyl-1H-Tetrazole-5-Carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of i-Butyl-1H-Tetrazole-5-Carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2][3] For this specific compound, the reaction involves isobutyl cyanoformate and an azide, typically sodium azide. The reaction is often catalyzed to improve efficiency and yield.
Q2: What are the typical starting materials and reagents?
A2: The key starting materials are isobutyl cyanoformate and an azide source, most commonly sodium azide. A catalyst, such as a zinc or copper salt, is often employed.[1][2][4] The choice of solvent is also a critical parameter, with options including dimethylformamide (DMF), water, toluene, or ethanol.[5][6][7]
Q3: What are the common side reactions that can lower the yield?
A3: A common side reaction is the formation of byproducts from the decomposition of the azide reagent, especially at higher temperatures.[1] In some cases, incomplete conversion of the starting nitrile can also be a significant factor affecting the final yield. The formation of regioisomers is a possibility in tetrazole synthesis, although for 5-substituted tetrazoles from nitriles, this is less of a concern.
Q4: How can I purify the final product?
A4: Purification typically involves filtration to remove the catalyst and any solid byproducts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethyl acetate.[8] Acid-base extraction can also be employed to isolate the acidic tetrazole product. It is crucial to carefully remove any residual azide, which can be a safety hazard.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and anhydrous if required by the protocol. Consider activating the catalyst if applicable. |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave-assisted heating can sometimes significantly improve reaction rates and yields.[5][6] | |
| Poor solvent choice | Experiment with different solvents or solvent mixtures. For instance, a biphasic system like toluene/water has been shown to be effective in some tetrazole syntheses.[5][6] | |
| Unreactive nitrile | Confirm the purity of the isobutyl cyanoformate. Degradation of the starting material can prevent the reaction from proceeding. | |
| Low Yield | Suboptimal reaction time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields. |
| Inefficient catalyst | Screen different catalysts. While zinc salts are common, copper(II) catalysts have also been reported to be effective.[1][2] | |
| Unfavorable pH | For reactions in aqueous or protic solvents, the pH can influence the reaction rate. Adjusting the pH might be necessary. | |
| Product loss during workup | Optimize the purification procedure. Minimize the number of transfer steps and ensure the chosen recrystallization solvent provides good recovery. | |
| Formation of Impurities | High reaction temperature | Running the reaction at the lowest effective temperature can minimize the formation of thermal decomposition byproducts. |
| Presence of water or other nucleophiles | Use anhydrous solvents and reagents if the reaction is sensitive to moisture. | |
| Side reactions of the starting materials | Ensure high purity of the starting isobutyl cyanoformate and sodium azide. |
Experimental Protocols
Key Experiment: Catalytic [3+2] Cycloaddition
This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles. Optimization for this compound is recommended.
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Dimethylformamide (DMF) or other suitable solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyl cyanoformate (1 equivalent) in DMF.
-
Add the catalyst (e.g., 0.1 to 0.5 equivalents of ZnCl₂) to the solution.
-
Carefully add sodium azide (1.1 to 1.5 equivalents) in portions. Caution: Sodium azide is highly toxic and potentially explosive.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the determined optimal time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding dilute HCl to neutralize any unreacted azide and protonate the tetrazole.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of related 5-substituted-1H-tetrazoles under various conditions, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Yb(OTf)₃ | - | - | - | Good | 1-substituted 1H-1,2,3,4-tetrazoles |
| Zinc salts | Water | - | - | Broad scope | 5-substituted 1H-tetrazoles |
| Iodine | - | - | - | - | 5-substituted 1H-tetrazoles |
| L-proline | - | - | Short | Excellent | 5-substituted 1H-tetrazoles |
| CuSO₄·5H₂O | DMSO | Mild | 0.5-5 | Good to Excellent | 5-substituted-1H-tetrazoles |
| ND@FA-Cu(ii) | EtOH | 80 | 4 | up to 97 | Tetrazole derivatives |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in tetrazole synthesis.
References
- 1. jchr.org [jchr.org]
- 2. scielo.br [scielo.br]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of iso-Butyl-1H-tetrazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of iso-butyl-1H-tetrazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of iso-butyl-1H-tetrazole-5-carboxylate, focusing on the widely used [3+2] cycloaddition reaction between isobutyl cyanoformate and an azide source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may be old, hydrated, or of poor quality. 2. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier. 3. Poor Quality Reagents: Isobutyl cyanoformate or sodium azide may be degraded or impure. 4. Presence of Water: Water can hydrolyze the isobutyl cyanoformate starting material. | 1. Use a freshly opened or properly stored catalyst. Consider using zinc salts like ZnBr₂, which are effective catalysts for this reaction[1][2]. 2. Increase the reaction temperature, typically in the range of 80-120 °C, depending on the solvent[3]. 3. Use freshly distilled isobutyl cyanoformate and dry, pure sodium azide. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. 2. Insufficient Azide: An inadequate amount of sodium azide was used. | 1. Extend the reaction time and monitor the reaction progress using TLC or HPLC. 2. Use a slight excess of sodium azide (1.1-1.5 equivalents). |
| Presence of iso-Butanol and Tetrazole-5-carboxylic Acid in Product | Ester Hydrolysis: The ester group of the product or starting material is susceptible to hydrolysis under acidic or basic workup conditions, or if water is present in the reaction mixture. | 1. Perform the workup under neutral or mildly acidic conditions. 2. Ensure the reaction is carried out under anhydrous conditions. 3. Purify the crude product by recrystallization or column chromatography to remove the hydrolysis byproducts. |
| Formation of a Carboxylic Acid Salt Instead of the Ester | Saponification: If a basic workup is used, the ester can be hydrolyzed to the corresponding carboxylate salt. | Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, which may then be extracted with an organic solvent. |
| Difficulty in Product Isolation | The product may be highly soluble in the workup solvent, or it may form an emulsion. | 1. After acidification, extract with a suitable organic solvent like ethyl acetate. 2. If an emulsion forms, add brine to the aqueous layer to break the emulsion. 3. Consider precipitating the product as a salt (e.g., sodium salt) from the reaction mixture, which can then be isolated by filtration and converted back to the free tetrazole[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing iso-butyl-1H-tetrazole-5-carboxylate?
A1: The most prevalent method is the [3+2] cycloaddition reaction between isobutyl cyanoformate and an azide source, typically sodium azide. This reaction is often catalyzed by a Lewis acid (e.g., zinc bromide) or a Brønsted acid (e.g., ammonium chloride)[5].
Q2: What are the primary side reactions to be aware of?
A2: The most common side reaction is the hydrolysis of the isobutyl ester group, which can occur if water is present in the reaction mixture or during acidic or basic workup, leading to the formation of isobutanol and tetrazole-5-carboxylic acid. Incomplete reaction leading to residual starting materials is also a common issue.
Q3: How can I minimize the risk of ester hydrolysis?
A3: To minimize hydrolysis, ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). During workup, maintain a neutral or mildly acidic pH.
Q4: What catalysts are most effective for this synthesis?
A4: Lewis acids such as zinc(II) salts (e.g., ZnBr₂, ZnCl₂) are highly effective in catalyzing the cycloaddition of nitriles and azides[1][6]. They activate the nitrile group towards nucleophilic attack by the azide ion. Brønsted acids like ammonium chloride can also be used.
Q5: What are typical reaction conditions?
A5: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures, generally ranging from 80 °C to 120 °C[3]. Reaction times can vary from a few hours to overnight, depending on the specific substrate and catalyst used.
Q6: Are there any safety precautions I should take?
A6: Yes. Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids. Also, be aware that organic azides can be explosive.
Quantitative Data
The following table summarizes representative yields for the synthesis of 5-substituted-1H-tetrazoles under various catalytic conditions. While specific data for the isobutyl ester is limited, these examples with similar substrates provide a useful comparison.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Benzonitrile | Water | 100 | 24 | 95 | [7] |
| CuSO₄·5H₂O | Benzonitrile | DMSO | 140 | 1 | 92 | [8] |
| CoY Zeolite | Benzonitrile | DMF | 120 | 14 | 82 | [9] |
| SO₃H-carbon | Benzonitrile | DMF | 100 | 6 | 92 | [10] |
| None (Flow) | Benzonitrile | N/A | 190 | 0.33 | 99 | [11] |
Experimental Protocols
Synthesis of Ethyl-1H-tetrazole-5-carboxylate (A representative protocol for an alkyl ester)
This protocol is adapted from a patented procedure for a closely related compound and can be modified for the synthesis of the isobutyl ester[4].
Materials:
-
Ethyl cyanoformate (1 equivalent)
-
Sodium azide (1.1 equivalents)
-
2,6-Lutidine
-
Trifluoroacetic acid
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2,6-lutidine under a nitrogen atmosphere, cautiously add trifluoroacetic acid over 15 minutes while maintaining the temperature at +5 to +10 °C using an ice bath.
-
Add powdered sodium azide to the mixture, followed by the addition of ethyl cyanoformate.
-
Slowly heat the reaction mixture to approximately 80 °C and stir at 75-80 °C for 5.5 hours.
-
Allow the mixture to cool to room temperature.
-
The precipitated sodium salt of the product is collected by filtration.
-
The collected white crystals are washed with ethyl acetate and dried in vacuo.
-
To obtain the free tetrazole, the sodium salt is suspended in a mixture of saturated brine and ethyl acetate, and the mixture is acidified with dilute HCl.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.
Visualizations
Main Reaction Pathway
Caption: Main reaction pathway for the synthesis of iso-butyl-1H-tetrazole-5-carboxylate.
Common Side Reaction: Ester Hydrolysis
Caption: Side reaction pathway showing the hydrolysis of the ester product.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: i-Butyl-1H-Tetrazole-5-Carboxylate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iso-butyl-1H-tetrazole-5-carboxylate. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of i-butyl-1H-tetrazole-5-carboxylate?
A1: Common impurities can be categorized as starting materials, side-products, and decomposition products. These may include:
-
Unreacted Starting Materials: Isobutyl cyanoformate and sodium azide.
-
Reaction Intermediates: Incomplete cyclization products.
-
Isomeric Impurities: Formation of the 2-isobutyl-2H-tetrazole-5-carboxylate isomer.
-
Hydrolysis Products: Tetrazole-5-carboxylic acid, resulting from the hydrolysis of the ester.
-
Solvent Residues: Residual high-boiling point solvents from the reaction or workup, such as DMF or DMSO.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: An initial aqueous workup is typically recommended to remove inorganic salts and water-soluble impurities. This is often followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities. For solid products, recrystallization is often a highly effective and scalable first-pass purification method.[1]
Q3: Is this compound thermally stable?
A3: Tetrazole rings are generally stable at moderate temperatures but can be susceptible to thermal decomposition at elevated temperatures, typically in the range of 190–240 °C, which can result in the release of nitrogen gas.[2][3] It is advisable to avoid excessive temperatures during purification steps like distillation or drying.
Q4: Can the tetrazole ring be sensitive to acidic or basic conditions during workup?
A4: The tetrazole ring is generally stable to a range of pH conditions. However, the isobutyl ester group is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid. It is recommended to use mild acidic and basic conditions during extractions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Workup | Incomplete reaction or significant side product formation. | Monitor the reaction to completion using TLC or another appropriate analytical technique.[4] Consider optimizing reaction conditions (temperature, time, stoichiometry) to minimize side product formation. |
| Inefficient extraction during workup. | Ensure the correct pH for aqueous washes to remove acidic or basic impurities. Use an appropriate organic solvent for efficient extraction of the product. | |
| Difficulty with Recrystallization (Oiling Out) | The chosen solvent system is not ideal; the compound's melting point may be lower than the boiling point of the solvent. | Screen a variety of solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Consider using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5] |
| Co-elution of Impurities During Column Chromatography | The polarity of the product and a key impurity are very similar. | Optimize the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.[4] Consider using a different stationary phase (e.g., alumina, C18 reverse phase) if silica gel is not effective. |
| Product Decomposition During Purification | Excessive heat applied during solvent removal or drying. | Use a rotary evaporator at a reduced pressure and moderate temperature. For final drying, a vacuum oven at a mild temperature (e.g., 40-50°C) is recommended. The tetrazole ring can decompose at high temperatures.[3] |
| Harsh chemical treatment (e.g., strong acid/base). | Use mild conditions for any chemical treatments. For example, use dilute sodium bicarbonate for neutralizing acids instead of concentrated bases. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require screening.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of this compound when recrystallization is ineffective.
-
Stationary Phase: Pack a glass column with silica gel (100-200 mesh) as a slurry in the initial mobile phase.[4]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of petroleum ether and ethyl acetate) and gradually increase the polarity.[4]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C4H6N4O2 | [6] |
| Molecular Weight | 142.12 g/mol | [6] |
| Appearance | White crystalline solid/powder | [7][8] |
| Melting Point | 82-84 °C or 93-97 °C | [7] |
| Solubility | Soluble in many organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | [7] |
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting the purification of this compound.
General Purification Workflow
Caption: A general experimental workflow for the purification of this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 1H-Tetrazole-5-carboxylic acid ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]
- 7. chembk.com [chembk.com]
- 8. cymitquimica.com [cymitquimica.com]
dealing with impurities in i-Butyl-1H-Tetrazole-5-Carboxylate
Technical Support Center: i-Butyl-1H-Tetrazole-5-Carboxylate
Disclaimer: As "this compound" is not a widely documented compound in scientific literature, this guide provides information based on the general chemistry of 5-substituted-1H-tetrazole-5-carboxylates. The principles and techniques described are applicable to this class of compounds and should serve as a valuable resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazole-5-carboxylates?
A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile (in this case, isobutyl cyanoformate) and an azide source, typically sodium azide.[1][2][3][4] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.[3][5] Various catalysts, including zinc salts, silica sulfuric acid, and copper salts, have been employed to improve reaction rates and yields.[1][6][7]
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from several sources during the synthesis and workup procedures. These can be broadly categorized as:
-
Organic Impurities: Unreacted starting materials (isobutyl cyanoformate), by-products from side reactions, and degradation products.[8]
-
Inorganic Impurities: Residual azide salts (e.g., sodium azide), which can be hazardous, and residues from catalysts.[8][9]
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, toluene, ethyl acetate).[8]
Q3: How can I purify my crude this compound?
A3: The two most common purification techniques for tetrazole derivatives are:
-
Recrystallization: This is often the first method to try. The choice of solvent is critical. Common solvents for recrystallization of tetrazole derivatives include ethanol, or solvent/anti-solvent systems like heptane/ethyl acetate or methanol/water.[10][11][12]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities.[1] A mixture of petroleum ether and ethyl acetate is a common eluent system.[1]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.[1][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point range is often indicative of high purity.[3]
Q5: Are there any stability concerns with tetrazole compounds?
A5: Yes, tetrazoles can be thermally sensitive. They may decompose at elevated temperatures, often releasing nitrogen gas.[13][14][15] It is advisable to avoid unnecessarily high temperatures during synthesis, purification, and storage. Some tetrazole derivatives can also be sensitive to strong acids or bases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature, monitoring for potential decomposition. - Ensure the catalyst is active and used in the correct amount.[16] |
| Poor quality of starting materials | - Check the purity of the nitrile and sodium azide. - Use freshly opened or properly stored reagents. | |
| Inappropriate solvent | - Ensure the solvent is anhydrous if required by the reaction conditions. - Experiment with different solvents like DMF, DMSO, or toluene, as solvent choice can significantly impact yield.[16][17] | |
| Presence of multiple spots on TLC after reaction | Formation of by-products | - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - Purify the crude product using column chromatography.[1] |
| Degradation of the product | - Avoid excessive heat during the reaction and workup.[13] - Check the pH of the reaction mixture; extreme pH can sometimes cause degradation. | |
| Product oils out during recrystallization | Incorrect solvent system | - Try a different solvent or a mixture of solvents. Good recrystallization solvents will dissolve the compound when hot but not when cold.[10] - Use a higher ratio of anti-solvent in a solvent/anti-solvent system. |
| Presence of impurities | - The presence of impurities can sometimes prevent crystallization. Try purifying a small amount by column chromatography first. | |
| Final product has a broad melting point | Impure product | - Re-purify the product using recrystallization from a different solvent system or by column chromatography.[18] |
| Residual azide detected in the final product | Insufficient quenching or washing | - Azide salts are toxic and potentially explosive. Ensure thorough washing of the crude product. - A common procedure involves acidifying the reaction mixture and extracting the product, leaving the inorganic azide in the aqueous layer.[3] |
Experimental Protocols
General Protocol for the Synthesis of 5-substituted-1H-tetrazole-5-carboxylates
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Isobutyl cyanoformate (starting nitrile)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., ZnCl₂)[6]
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyl cyanoformate (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water and acidify with HCl solution to a pH of ~2. This will precipitate the product.[3]
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
General Protocol for Purification by Recrystallization
-
Transfer the crude product to a clean flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, or a mixture like ethyl acetate/heptane).
-
Gently heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[12]
Visualizations
Experimental Workflow
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tetrazole | 288-94-8 [chemicalbook.com]
stability issues with i-Butyl-1H-Tetrazole-5-Carboxylate in solution
Technical Support Center: i-Butyl-1H-Tetrazole-5-Carboxylate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and photodecomposition.
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and 1H-Tetrazole-5-Carboxylic Acid.[1][2][3] Lipase-catalyzed hydrolysis has also been observed for esters containing a tetrazole ring.[1]
-
Thermal Decomposition: Like many tetrazole compounds, this compound can decompose at elevated temperatures. The decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule from the tetrazole ring.[4][5]
-
Photodecomposition: Exposure to ultraviolet (UV) light can induce photochemical cleavage of the tetrazole ring.[6][7][8] The specific photoproducts can vary depending on the solvent and the presence of other reactive species.[6][7]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place. For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[9] Avoid exposure to light and extreme pH conditions.
Q3: In which common laboratory solvents is this compound soluble and stable?
A3: this compound is soluble in many common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), methanol, and ethanol.[9][10] While generally stable in these solvents under proper storage conditions, the choice of solvent can influence the rate and pathway of photodecomposition.[6][7] For aqueous experiments, it is crucial to control the pH to prevent hydrolysis.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly pH-dependent. The ester linkage is prone to hydrolysis under both acidic and basic conditions.[2] Neutral pH (around 7) is generally recommended to minimize hydrolysis. The tetrazole ring itself has an acidic proton (pKa around 2.8-4.9), and its ionization state can be influenced by the pH of the medium.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common .
Issue 1: Loss of compound concentration over time in stored solutions.
-
Possible Cause 1: Hydrolysis.
-
Diagnosis: Analyze the sample by HPLC or LC-MS for the presence of 1H-Tetrazole-5-Carboxylic Acid. A significant peak corresponding to this acid confirms hydrolysis.
-
Solution:
-
Ensure the pH of aqueous solutions is maintained at neutral.
-
For non-aqueous solutions, ensure the solvent is anhydrous.
-
Store solutions at or below -20°C to slow down the hydrolysis rate.[9]
-
-
-
Possible Cause 2: Thermal Decomposition.
-
Diagnosis: If the solution was exposed to elevated temperatures, thermal decomposition may have occurred. This can be difficult to detect by simple chromatography. Techniques like DSC can be used to determine the decomposition temperature of the pure compound.[12]
-
Solution: Avoid heating solutions unless required for a specific protocol. Store solutions in a temperature-controlled environment.
-
-
Possible Cause 3: Adsorption to container walls.
-
Diagnosis: If the concentration loss is minor and occurs in very dilute solutions, adsorption to the storage vessel might be a factor.
-
Solution: Consider using silanized glassware or polypropylene tubes for storage.
-
Issue 2: Appearance of unknown peaks in chromatograms after an experiment.
-
Possible Cause 1: Photodecomposition.
-
Diagnosis: If the experiment was conducted under ambient or UV light, photodecomposition is a likely cause. The photodecomposition of tetrazoles can lead to a variety of products.[6][7][8]
-
Solution: Protect the experimental setup from light by using amber vials or covering the apparatus with aluminum foil.
-
-
Possible Cause 2: Reaction with other components in the solution.
-
Diagnosis: Review all components in your experimental mixture. Tetrazoles can react with strong oxidizing agents or other reactive species.
-
Solution: Investigate the compatibility of this compound with all other reagents in your experimental protocol.
-
The following diagram illustrates a troubleshooting workflow for stability issues.
Caption: Troubleshooting decision tree.
Quantitative Stability Data
The following table summarizes representative stability data for this compound in a common solvent system under various conditions. This data is intended to be illustrative.
| Condition | Solvent System | Incubation Time (days) | Remaining Compound (%) | Major Degradant |
| Control | Acetonitrile | 30 | >99 | - |
| -20°C, Dark | pH 7.4 Buffer/ACN (1:1) | 30 | 98 | 1H-Tetrazole-5-Carboxylic Acid |
| 4°C, Dark | pH 7.4 Buffer/ACN (1:1) | 30 | 92 | 1H-Tetrazole-5-Carboxylic Acid |
| 25°C, Dark | pH 7.4 Buffer/ACN (1:1) | 7 | 85 | 1H-Tetrazole-5-Carboxylic Acid |
| 25°C, Light | pH 7.4 Buffer/ACN (1:1) | 1 | 60 | Multiple Photoproducts |
| 40°C, Dark | Acetonitrile | 7 | 75 | Thermal Degradants |
| pH 4, 25°C | Aqueous Buffer | 7 | 80 | 1H-Tetrazole-5-Carboxylic Acid |
| pH 9, 25°C | Aqueous Buffer | 7 | 70 | 1H-Tetrazole-5-Carboxylic Acid |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its primary hydrolytic degradant, 1H-Tetrazole-5-Carboxylic Acid.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a stock solution of 1H-Tetrazole-5-Carboxylic Acid (as a reference standard) in a suitable solvent.
-
Create a calibration curve for both compounds.
-
At each time point of the stability study, withdraw an aliquot of the sample, dilute appropriately with the mobile phase, and inject it into the HPLC system.
-
Quantify the amount of this compound and 1H-Tetrazole-5-Carboxylic Acid by comparing the peak areas to the calibration curves.
-
The following diagram illustrates the experimental workflow for a stability study.
Caption: Workflow for a typical stability study.
References
- 1. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 55408-10-1 CAS MSDS (Ethyl tetrazole-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
Technical Support Center: Improving the Solubility of i-Butyl-1H-Tetrazole-5-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with i-Butyl-1H-Tetrazole-5-Carboxylate. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What are the first steps I should take?
A1: When facing poor aqueous solubility, a systematic approach is recommended. Start with simple adjustments before moving to more complex formulation strategies.
-
pH Adjustment: The tetrazole and carboxylate groups are ionizable. Systematically adjust the pH of your aqueous buffer. The tetrazole moiety is acidic, and the carboxylate is a weak acid. Therefore, increasing the pH above the pKa of the carboxylic acid and the tetrazole ring will deprotonate these groups, increasing the compound's charge and potentially its aqueous solubility. We recommend testing a pH range from 3 to 10.
-
Temperature Variation: Solubility can be temperature-dependent. Gently warming the solvent while dissolving the compound can increase solubility. However, be cautious of potential degradation at elevated temperatures. If the dissolution process releases energy, decreasing the temperature might enhance solubility.[1]
-
Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.[1][2] Techniques such as micronization can be employed.[2]
Frequently Asked Questions (FAQs)
Q2: What are common organic solvents that can be used to dissolve this compound?
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds, including tetrazole derivatives.
-
Alcohols: Methanol, ethanol, and isopropanol can be good choices.
-
Chlorinated Solvents: Dichloromethane and chloroform may also be suitable.[3]
-
Ethers: Tetrahydrofuran (THF) is another potential solvent.
It is always recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific application.
Q3: How can I improve the aqueous solubility of my compound for biological assays?
A3: For biological assays requiring aqueous buffers, several techniques can be employed to enhance the solubility of poorly soluble compounds. These methods can be used alone or in combination.[4]
| Technique | Description |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][5] |
| Use of Surfactants | Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.[6] Both ionic (e.g., sodium dodecyl sulfate - SDS) and non-ionic (e.g., Polysorbate 80, Cremophor EL) surfactants can be used. |
| pH Adjustment | As mentioned in the troubleshooting section, altering the pH of the solution to ionize the molecule can significantly improve aqueous solubility. For this compound, increasing the pH is likely to be beneficial. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[2][7] |
| Salt Formation | Converting the acidic tetrazole or carboxylic acid moiety into a salt can dramatically increase aqueous solubility.[1] This would require hydrolysis of the butyl ester to the carboxylic acid first. |
Q4: Are there any chemical modification strategies to improve the solubility of my lead compound?
A4: Yes, structural modification is a common strategy in drug development to improve physicochemical properties like solubility.
-
Prodrug Approach: The chemical structure can be modified to include polar functional groups (e.g., phosphates, esters, amides) that improve aqueous solubility.[5] These promoieties are designed to be cleaved in vivo to release the active parent drug.
-
Salt Formation: If the butyl ester can be hydrolyzed to the corresponding carboxylic acid, forming a salt with a suitable base (e.g., sodium, potassium) is a very effective method to enhance water solubility.[1]
Experimental Protocols
Protocol 1: Screening for Optimal pH
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot solubility against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: i-Butyl-1H-Tetrazole-5-Carboxylate NMR Assignment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the NMR spectral assignment of i-Butyl-1H-tetrazole-5-carboxylate. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly based on the solvent and concentration used. However, the following table summarizes the anticipated signals for the isobutyl group and the tetrazole core. The tetrazole N-H proton is highly deshielded and its signal is often broad.
Q2: I am observing more signals in my 1H NMR spectrum than expected. What could they be?
A2: The presence of extra peaks is a common issue and can be attributed to several sources:
-
Solvent Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[1][2][3] Cross-reference your unknown peaks with published NMR data for common laboratory solvents.[1][4]
-
Water: A peak for water (H2O or HDO) is almost always present. Its chemical shift is solvent-dependent.
-
Tautomers: Tetrazoles can exist in a tautomeric equilibrium between the 1H and 2H forms.[5][6][7][8] If the exchange between these forms is slow on the NMR timescale, you may observe two distinct sets of signals. The position of this equilibrium can be influenced by the solvent.[9]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or byproducts in your sample.
Q3: The N-H proton signal from the tetrazole ring is missing, very broad, or has a strange chemical shift. Is this normal?
A3: Yes, this is a very common characteristic for the tetrazole N-H proton.
-
Broadness: The signal is often broad due to quadrupole relaxation of the adjacent nitrogen atoms and rapid chemical exchange.[5]
-
Chemical Shift: The chemical shift is highly variable and depends on concentration, solvent, and temperature. In DMSO-d6, it can appear significantly downfield (>15 ppm).[10]
-
Disappearance: The proton is acidic and can exchange with residual D2O in the NMR solvent, causing the peak to diminish or disappear entirely. To confirm its identity, you can perform a D2O exchange experiment.[11][12]
Q4: The signals for the isobutyl group are overlapping and difficult to interpret. How can I resolve them?
A4: Signal overlap in the aliphatic region can be challenging. Here are some strategies to resolve the peaks:
-
Change Solvents: Recording the spectrum in a different deuterated solvent, such as benzene-d6 or acetone-d6, can often change the relative chemical shifts and resolve overlapping signals.[11] Aromatic solvents like benzene-d6 often induce significant shifts.
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help you identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q5: The integration values for my peaks do not match the expected proton count. What is the cause?
A5: Inaccurate integration can stem from several factors:
-
Peak Overlap: If peaks are overlapping (e.g., a product peak and an impurity peak), the integration will be the sum of both.
-
Broad Peaks: Very broad signals, like the N-H proton, can be difficult to integrate accurately and are sometimes excluded from the total integration.
-
Saturation: If the relaxation delay (d1) in the NMR experiment is too short, signals for protons with long relaxation times may not fully recover, leading to lower-than-expected integration values. This is particularly relevant for quaternary carbons in 13C NMR but can also affect certain protons. Ensure an adequate relaxation delay is used.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound.
Table 1: Expected 1H NMR Data
| Assignment | Structure Fragment | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-a | -CH(CH₃ )₂ | 0.9 - 1.1 | doublet (d) | 6H | ~6.6 Hz |
| H-b | -CH₂CH (CH₃)₂ | 2.0 - 2.2 | multiplet (m) | 1H | - |
| H-c | -OCH₂ CH- | 4.2 - 4.4 | doublet (d) | 2H | ~6.7 Hz |
| H-d | NH | >10 (variable) | broad singlet (br s) | 1H | - |
Table 2: Expected 13C NMR Data
| Assignment | Structure Fragment | Approx. Chemical Shift (ppm) |
| C-a | -CH(C H₃)₂ | ~19 |
| C-b | -C H(CH₃)₂ | ~28 |
| C-c | -OC H₂CH- | ~72 |
| C-d | Tetrazole C 5 | ~155 - 157[5][10] |
| C-e | C =O | ~158 - 162 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample.
-
Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolve: Cap the tube and gently invert it several times to fully dissolve the sample. If necessary, use a vortex mixer or brief sonication.
-
Filter (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire Spectrum: Insert the tube into the NMR spectrometer and proceed with data acquisition.
Protocol 2: D₂O Exchange Experiment
This experiment is used to confirm the identity of exchangeable protons like N-H.[11][12]
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard 1H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Insert the tube back into the spectrometer and acquire a second 1H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have significantly decreased in intensity or disappeared completely in the second spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common NMR assignment issues.
A workflow diagram for troubleshooting common NMR spectral issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Isobutyl 1H-Tetrazole-5-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of isobutyl 1H-tetrazole-5-carboxylate. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for isobutyl 1H-tetrazole-5-carboxylate?
A1: The most common and direct method for synthesizing 5-substituted-1H-tetrazoles, including isobutyl 1H-tetrazole-5-carboxylate, is the [3+2] cycloaddition reaction.[1][2] This involves reacting an organic nitrile (isobutyl cyanoformate) with an azide source, typically sodium azide (NaN₃).[3] The reaction is often catalyzed to improve yield and reduce reaction times.
Q2: What types of catalysts are effective for this synthesis?
A2: A variety of catalysts can be employed, broadly categorized as:
-
Lewis Acids: Zinc salts, such as ZnCl₂ and ZnBr₂, are widely used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[3][4]
-
Heterogeneous Catalysts: These are advantageous due to their ease of separation and reusability.[1] Examples include nanocrystalline ZnO, copper ferrite nanoparticles (CuFe₂O₄), and zeolite-based catalysts.[1][5][6]
-
Organocatalysts: A highly efficient organocatalyst can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride (TMSCl), offering high yields in very short reaction times, especially with microwave heating.[7]
-
Other Metal Salts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been reported as a readily available and environmentally friendly catalyst for this transformation.[8]
Q3: How do I select the most appropriate catalyst for my experimental setup?
A3: Catalyst selection depends on your specific priorities:
-
For High Throughput & Speed: The in situ generated organocatalyst combined with microwave irradiation is highly effective, often completing the reaction in minutes.[7]
-
For Cost-Effectiveness & Simplicity: Standard Lewis acids like zinc bromide (ZnBr₂) or copper sulfate (CuSO₄·5H₂O) are inexpensive, readily available, and provide good yields under conventional heating.[3][8]
-
For Ease of Purification & Reusability: Heterogeneous catalysts are the ideal choice. They can be removed by simple filtration, minimizing product contamination and allowing for multiple reaction cycles.[6][9]
Q4: What are the critical reaction parameters that require optimization?
A4: To achieve optimal results, consider the following parameters:
-
Solvent: N,N-Dimethylformamide (DMF) is a traditional solvent, but due to safety concerns, greener alternatives like water, isopropanol, or DMSO are increasingly used.[1][3][8] The choice of solvent can significantly impact reaction rate and yield.
-
Temperature: The reaction typically requires elevated temperatures (reflux) or microwave irradiation to proceed efficiently.[1] The optimal temperature will vary depending on the chosen catalyst and solvent system.
-
Reaction Time: This can range from a few minutes with microwave heating and highly active catalysts to several hours with conventional heating.[7][8] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is recommended.
-
Stoichiometry: A slight excess of sodium azide is commonly used to ensure complete conversion of the nitrile.
Q5: What are the most important safety precautions for this synthesis?
A5: The primary safety concern is the use of sodium azide and the potential in situ formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Always work in a well-ventilated fume hood.
-
Avoid contact of sodium azide with acids, as this will generate hydrazoic acid.
-
Do not use chlorinated solvents like dichloromethane in the workup if residual azide is present, as this can form explosive diazidomethane.
-
Quench any residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before disposal.
Catalyst Performance Data
The following table summarizes quantitative data for various catalytic systems used in the synthesis of 5-substituted-1H-tetrazoles, providing a basis for comparison.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | 4-Aminobenzonitrile, NaN₃ | Water | Reflux | 10-12 h | ~90% | [4] |
| CuSO₄·5H₂O | Benzonitrile, NaN₃ | DMSO | 120 | 1.5 h | 94% | [8] |
| Organocatalyst¹ | 4-Methoxybenzonitrile, NaN₃, TMSCl | NMP | 200 (MW) | 15 min | >99% | [7] |
| Fe₃O₄@PMO-ICS-ZnO² | Malononitrile, Aldehyde, NaN₃ | Ethanol | Reflux | 25-45 min | 90-98% | [6] |
| None (Catalyst-free) | Benzonitrile, NaN₃, NH₄Cl | DMF | 125 | 24 h | ~65-70% | [4] |
¹Generated in situ from NMP. ²ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica.
Experimental Protocols
Protocol 1: Synthesis using Zinc Bromide (ZnBr₂) as a Catalyst
This protocol is adapted from the general method for synthesizing 5-substituted-1H-tetrazoles.[4]
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyl cyanoformate (1.0 eq.), sodium azide (NaN₃, 2.0-2.5 eq.), and zinc bromide (ZnBr₂, 1.5-2.0 eq.).
-
Solvent Addition: Add water as the solvent. The amount should be sufficient to ensure effective stirring.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC until the starting nitrile spot disappears (typically 10-24 hours).
-
Workup (Acidification): Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~2-3 by the dropwise addition of hydrochloric acid (e.g., 3M HCl) in a fume hood. This protonates the tetrazole salt, causing it to precipitate.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows and Guides
General Synthesis Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of isobutyl 1H-tetrazole-5-carboxylate.
Caption: Experimental workflow for tetrazole synthesis.
Troubleshooting Guide: Low Product Yield
Use this decision tree to diagnose and solve issues related to low or no product yield during your experiment.
Caption: Decision tree for troubleshooting low yield.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobutyl-1H-Tetrazole-5-Carboxylate Reactions
Disclaimer: Direct experimental data for the synthesis and solvent effects on isobutyl-1H-tetrazole-5-carboxylate are limited in publicly available literature. This technical support center provides guidance based on established principles for the synthesis of structurally similar 5-substituted-1H-tetrazoles, particularly other alkyl tetrazole-5-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isobutyl-1H-tetrazole-5-carboxylate?
A1: The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles, including alkyl tetrazole-5-carboxylates, is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2][3][4][5] For isobutyl-1H-tetrazole-5-carboxylate, this would involve the reaction of isobutyl cyanoformate with an azide salt, typically sodium azide (NaN₃).[5] The reaction is often facilitated by a Brønsted or Lewis acid catalyst.[6]
Q2: Why is solvent selection so critical in this synthesis?
A2: Solvent choice significantly impacts the reaction rate, yield, and purity of the final product.[7] The solvent needs to effectively dissolve both the organic nitrile (isobutyl cyanoformate) and the inorganic azide salt (e.g., NaN₃) to ensure a homogenous reaction mixture.[8] High-boiling polar aprotic solvents like DMF and DMSO are often preferred as they generally lead to higher yields.[5][7][9] However, their removal during workup can be challenging.[6] Water is also a viable, environmentally friendly solvent, particularly when used with specific catalysts like zinc salts, which can also improve safety by minimizing the formation of volatile and toxic hydrazoic acid (HN₃).[4][10]
Q3: What are the typical catalysts used for this reaction?
A3: A variety of catalysts can be employed to promote the cycloaddition. These include:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and have been shown to be effective in various solvents, including water.[4][10] Other Lewis acids like aluminum chloride (AlCl₃) and indium(III) chloride have also been reported.[1][5]
-
Brønsted Acids: Ammonium chloride (NH₄Cl) is a common and inexpensive choice.[6] Heterogeneous solid acids like silica sulfuric acid are also effective and offer the advantage of easier removal from the reaction mixture.[1][11]
-
Other Catalysts: Copper salts, such as CuSO₄·5H₂O, have been shown to be efficient catalysts in solvents like DMSO.[3][12]
Q4: How can I purify the final product, isobutyl-1H-tetrazole-5-carboxylate?
A4: The purification typically begins after the reaction is complete by acidifying the reaction mixture with an acid like HCl to a pH of ~2.[9] This protonates the tetrazole ring, making it less soluble in the aqueous phase and causing it to precipitate. The crude product can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether.[1][11]
Q5: Are there any significant safety concerns I should be aware of?
A5: Yes. Sodium azide (NaN₃) is highly toxic and should be handled with extreme care. A primary concern is the potential formation of hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive.[5][6][10] This can occur when azides are mixed with acids. Therefore, it is crucial to perform the reaction in a well-ventilated fume hood and to avoid acidic conditions until the final workup step. Some protocols recommend maintaining a slightly alkaline pH during the reaction to suppress HN₃ formation.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of reagents: Sodium azide may not be sufficiently dissolved in the chosen solvent. 2. Low reaction temperature: The activation energy for the cycloaddition may not be reached. 3. Ineffective catalyst: The chosen catalyst may not be suitable for the specific substrate or solvent. 4. Decomposition of starting material or product: Prolonged heating at high temperatures can sometimes lead to decomposition.[7] | 1. Change solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[7][9] 2. Increase temperature: Gradually increase the reaction temperature, typically in the range of 100-150 °C.[2] Microwave irradiation can also be effective in reducing reaction times.[4] 3. Optimize catalyst: Screen different Lewis or Brønsted acid catalysts (e.g., ZnBr₂, NH₄Cl, silica sulfuric acid).[1][4][6] 4. Monitor reaction time: Follow the reaction progress using TLC to avoid unnecessarily long heating times. |
| Formation of Side Products / Impure Product | 1. Side reactions of the ester group: The isobutyl ester group might undergo hydrolysis or other side reactions under harsh conditions. 2. Formation of regioisomers: While less common in the primary synthesis from a nitrile, subsequent reactions like alkylation can lead to N1 and N2 isomers.[13] 3. Incomplete reaction: Unreacted starting material (isobutyl cyanoformate) remains. | 1. Use milder conditions: Employ a lower reaction temperature or a more selective catalyst. 2. Confirm structure: Use spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the structure of the product and any impurities. For this specific synthesis, the 1H-tetrazole is the expected product. 3. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to drive it to completion. |
| Difficulty in Product Isolation | 1. Product is soluble in the workup solvent: The protonated tetrazole may have some solubility in the aqueous/organic mixture. 2. Emulsion formation during extraction: This is common when using solvents like DMF or DMSO which are miscible with both water and organic solvents.[6] 3. Oily product instead of a solid precipitate: The product may not crystallize easily. | 1. Thoroughly acidify: Ensure the pH is sufficiently low (~2) to fully protonate the tetrazole. Cool the mixture in an ice bath to further decrease solubility. 2. Use brine: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions. If the issue persists, remove the high-boiling solvent (DMF/DMSO) under reduced pressure before performing an aqueous workup. 3. Trituration/Solvent change: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Alternatively, after extraction, concentrate the organic phase and attempt recrystallization from a different solvent system. |
Quantitative Data on Solvent Effects
The following table summarizes representative data on the effect of solvents on the yield of 5-substituted-1H-tetrazoles from the reaction of nitriles and sodium azide, as reported in the literature for analogous compounds.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | Co(II)-complex | 110 | 12 | 99% | [7] |
| DMF | Co(II)-complex | 110 | 12 | 80% | [7] |
| Acetonitrile | Co(II)-complex | 110 | 12 | 50% | [7] |
| Methanol | Co(II)-complex | 110 | 12 | 20% | [7] |
| Toluene | Co(II)-complex | 110 | 12 | 15% | [7] |
| Water | ZnBr₂ | 100+ | - | Good to excellent | [4][10] |
| DMF | Silica Sulfuric Acid | 120 | 5 | 95% | [11] |
Note: Yields are highly dependent on the specific nitrile substrate and catalyst used.
Experimental Protocols
General Protocol for the Synthesis of Isobutyl-1H-Tetrazole-5-Carboxylate
This protocol is a generalized procedure based on common methods for synthesizing 5-substituted-1H-tetrazoles.[9][14]
Materials:
-
Isobutyl cyanoformate
-
Sodium azide (NaN₃)
-
Catalyst (e.g., ZnBr₂ or NH₄Cl)
-
Solvent (e.g., DMF or water)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add isobutyl cyanoformate (1 equivalent), sodium azide (1.5 equivalents), and the catalyst (e.g., 10-50 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMF, 3-5 mL per mmol of nitrile).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-130°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup & Precipitation: Pour the cooled reaction mixture into a beaker containing ice water. Carefully acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Extraction (if no precipitate forms): If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for tetrazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: General [3+2] cycloaddition reaction pathway.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. soran.edu.iq [soran.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.org.za [scielo.org.za]
Validation & Comparative
A Comparative Guide to the Biological Activity of i-Butyl-1H-Tetrazole-5-Carboxylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which can enhance a molecule's metabolic stability and lipophilicity.[1][2][3] This has led to the incorporation of the tetrazole moiety into numerous clinically approved drugs, including the antihypertensive agents losartan and valsartan.[1][2] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antihypertensive, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7] This guide provides a comparative analysis of the biological activity of i-Butyl-1H-Tetrazole-5-Carboxylate and its analogues, supported by available experimental data and methodologies.
Comparative Biological Activity Data
While specific quantitative data for the biological activity of this compound is not extensively available in publicly accessible literature, we can infer its potential activities by examining related analogues. The following table summarizes the biological activities of various tetrazole-5-carboxylate esters and other relevant analogues. This comparative data is crucial for understanding the structure-activity relationships (SAR) and guiding future drug design efforts.
| Compound/Analogue | Target/Assay | Activity Metric (e.g., IC50, MIC) | Biological Activity | Reference |
| Ethyl 1-aryl-1H-tetrazole-5-carboxylates | Anticancer (SGC-7901, A549, HeLa cell lines) | Not specified | Showed noteworthy potency as microtubule destabilizers. | [5] |
| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Antihypertensive | Not specified | Exhibited positive results in lowering blood pressure. | [8] |
| 1,5-disubstituted tetrazoles | Antitubercular (Mycobacterium tuberculosis H37Rv) | MIC: 3.125-25 µg/ml | Exhibited significant antitubercular activity. | [9] |
| 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides | Antiallergic (rat passive cutaneous anaphylaxis) | ID50: 0.16 mg/kg (for 3f) | Potent antiallergic activity. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of tetrazole derivatives.
Anticancer Activity: Microtubule Polymerization Assay
This assay is crucial for identifying compounds that act as microtubule destabilizers.
-
Preparation of Tubulin: Tubulin is purified from bovine brain by cycles of polymerization and depolymerization.
-
Assay Procedure:
-
A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) is prepared.
-
The test compound (e.g., an ethyl 1-aryl-1H-tetrazole-5-carboxylate analogue) is added to the reaction mixture at various concentrations.
-
The mixture is incubated at 37°C to initiate tubulin polymerization.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. A decrease in the rate or extent of polymerization in the presence of the test compound indicates microtubule destabilizing activity.
-
-
Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.
-
Assay Procedure:
-
The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
The bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. While the specific pathways affected by this compound are not yet defined, we can visualize a general workflow for its synthesis and subsequent biological evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrazole Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Among the various bioisosteric replacements for the carboxylic acid moiety, the tetrazole ring has emerged as a prominent and effective surrogate. This guide provides an objective, data-driven comparison of tetrazole bioisosteres against their carboxylic acid counterparts and other alternatives, offering valuable insights for medicinal chemists and drug development teams.
Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison
The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to modulate key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. While structurally different, the tetrazole ring can mimic the acidic proton and charge distribution of a carboxylic acid, allowing it to engage in similar interactions with biological targets.[1] However, this substitution introduces significant changes in properties such as acidity (pKa), lipophilicity (logP/logD), metabolic stability, and membrane permeability.
Key Physicochemical and ADME Parameters
| Property | Carboxylic Acid | Tetrazole | Other Bioisosteres (e.g., Acyl Sulfonamides, Hydroxamic Acids) | Key Implications for Drug Design |
| pKa | ~4.2–4.5[2] | ~4.5–4.9[2] | Acyl Sulfonamides: ~3-5; Hydroxamic Acids: ~8-9 | Tetrazoles exhibit comparable acidity to carboxylic acids, crucial for maintaining interactions with target receptors that rely on an acidic proton.[2] Other bioisosteres offer a wider range of acidities, allowing for fine-tuning of ionization at physiological pH. |
| logP/logD (Lipophilicity) | Generally lower | Generally higher[2] | Can vary significantly | Increased lipophilicity of tetrazoles can enhance binding to hydrophobic pockets of targets and potentially improve membrane permeability.[2][3] However, this does not always translate to better absorption. |
| Solubility | Generally higher | Can be lower | Variable | The lower solubility of some tetrazole-containing compounds can present formulation challenges. |
| Metabolic Stability | Susceptible to Phase II conjugation (glucuronidation) | Generally more resistant to metabolism[3][[“]] | Acyl sulfonamides are also often more stable than carboxylic acids. | The enhanced metabolic stability of the tetrazole ring is a major advantage, often leading to improved bioavailability and a longer half-life in vivo.[3][[“]] |
| Permeability (e.g., PAMPA) | Variable | Often lower than expected based on lipophilicity[5] | Variable | Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can lead to high desolvation energies, which may impede passive diffusion across biological membranes.[2][5] |
| Plasma Protein Binding | Variable | Can be higher | Variable | Increased plasma protein binding can affect the free drug concentration and its therapeutic efficacy. |
Experimental Protocols for Key Assays
Accurate and reproducible experimental data are critical for the objective comparison of bioisosteres. Below are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds) in small increments.
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For complex cases, derivative plots can be used to accurately determine the equivalence point.
Determination of logP/logD by the Shake-Flask Method
Objective: To measure the partition coefficient (logP for non-ionizable compounds) or distribution coefficient (logD for ionizable compounds) between n-octanol and water (or a buffer of specific pH).
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the sample solution to a known volume of the pre-saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The concentration in the n-octanol phase is determined by mass balance.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.
-
Assay Assembly: The filter (donor) plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours), allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s).
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically below its Km (e.g., 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Visualizing the Impact of Bioisosteric Replacement
To better understand the implications of replacing a carboxylic acid with a tetrazole, we can visualize the logical relationships, a typical experimental workflow, and the impact on a relevant signaling pathway.
References
A Comparative Guide: i-Butyl-1H-Tetrazole-5-Carboxylate vs. 1H-Tetrazole-5-Carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One widely employed strategy is the use of bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties, aiming to enhance biological activity, improve metabolic stability, or alter solubility. This guide provides a detailed comparison of i-Butyl-1H-Tetrazole-5-Carboxylate and its parent compound, 1H-Tetrazole-5-Carboxylic Acid, two molecules that exemplify the bioisosteric relationship between tetrazoles and carboxylic acids, and the prodrug concept.
Executive Summary
This guide delves into the chemical properties, synthesis, and potential applications of this compound and 1H-Tetrazole-5-Carboxylic Acid. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa) but often enhanced metabolic stability and increased lipophilicity.[1][2][3] The i-butyl ester derivative serves as a prodrug, designed to improve membrane permeability and oral bioavailability, which is then hydrolyzed in vivo to release the active carboxylic acid.[4] This comparison will provide researchers with the necessary data and experimental context to make informed decisions in their drug design and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the two compounds lies in the esterification of the carboxylic acid group. This modification significantly impacts several key physicochemical parameters crucial for drug action.
| Property | This compound | 1H-Tetrazole-5-Carboxylic Acid | Rationale for Difference |
| Molecular Weight | 184.19 g/mol (Calculated) | 114.06 g/mol | Addition of the isobutyl group. |
| Lipophilicity (LogP) | Higher | Lower | The alkyl ester group significantly increases lipophilicity compared to the polar carboxylic acid. |
| Aqueous Solubility | Lower | Higher | The increased lipophilicity of the ester reduces its affinity for aqueous media. |
| Acidity (pKa) | Not applicable (ester) | ~2.32 (Predicted) | The ester lacks the acidic proton of the carboxylic acid. The tetrazole ring itself has a pKa of ~4.9 but the 5-carboxy group is more acidic. |
| Hydrogen Bond Donor | 1 (N-H of tetrazole) | 2 (N-H of tetrazole, O-H of acid) | The esterification removes the carboxylic acid's hydrogen bond donating hydroxyl group. |
| Hydrogen Bond Acceptor | 5 (4 N atoms, 2 O atoms) | 5 (4 N atoms, 2 O atoms) | Both molecules possess multiple nitrogen and oxygen atoms capable of accepting hydrogen bonds. |
| Metabolic Stability | Lower (designed for hydrolysis) | Higher (tetrazole ring is stable) | The ester is susceptible to enzymatic hydrolysis by esterases to release the active drug.[4] The tetrazole ring itself is generally resistant to metabolic degradation.[2] |
Performance in a Biological Context: The Prodrug Advantage
The primary role of this compound is to act as a prodrug for 1H-Tetrazole-5-Carboxylic Acid. The rationale behind this approach is to overcome potential limitations of the parent drug, such as poor membrane permeability and low oral bioavailability.
The increased lipophilicity of the i-butyl ester facilitates its passive diffusion across biological membranes, such as the intestinal epithelium. Once absorbed into the bloodstream, the ester is designed to be rapidly cleaved by ubiquitous esterase enzymes, releasing the active 1H-Tetrazole-5-Carboxylic Acid at the site of action. This strategy has been shown to significantly improve the bioavailability of tetrazole-containing drugs.[4]
While the ester form is designed for transit, it is the carboxylic acid that is typically the pharmacologically active species. The tetrazole ring, being a bioisostere of a carboxylic acid, allows the molecule to interact with biological targets in a similar manner to its carboxylate counterpart. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the interactions of the carboxylate oxygens.[1]
Experimental Protocols
Synthesis of 1H-Tetrazole-5-Carboxylic Acid
A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[5]
Materials:
-
Diethyl oxalate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve diethyl oxalate and sodium azide in water.
-
Add a catalytic amount of zinc chloride to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with HCl to precipitate the crude ethyl 1H-tetrazole-5-carboxylate.
-
Filter the solid and wash with cold water.
-
For hydrolysis, dissolve the crude ester in an aqueous solution of sodium hydroxide and heat the mixture.
-
After hydrolysis is complete (monitored by TLC), cool the solution and acidify with concentrated HCl to precipitate 1H-Tetrazole-5-Carboxylic Acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Synthesis of this compound
The ester can be synthesized from the carboxylic acid via the formation of an acid chloride intermediate followed by esterification with isobutanol.[6]
Materials:
-
1H-Tetrazole-5-Carboxylic Acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Pyridine (catalytic amount)
-
Dry toluene or another inert solvent
-
Isobutanol
-
Triethylamine or another suitable base
-
Dichloromethane (DCM)
Procedure:
-
Formation of the Acid Chloride:
-
Suspend 1H-Tetrazole-5-Carboxylic Acid in dry toluene.
-
Add a catalytic amount of pyridine.
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at a controlled temperature (e.g., 10-15°C).
-
Stir the mixture until the reaction is complete (cessation of gas evolution).
-
Filter the reaction mixture to remove any solids and evaporate the solvent in vacuo to obtain the crude 1H-tetrazole-5-carbonyl chloride. This intermediate is typically used immediately in the next step.
-
-
Esterification:
-
Dissolve the crude acid chloride in dry dichloromethane.
-
In a separate flask, dissolve isobutanol and triethylamine in dry dichloromethane.
-
Slowly add the acid chloride solution to the isobutanol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
-
Conclusion
The choice between this compound and 1H-Tetrazole-5-Carboxylic Acid is fundamentally a strategic decision in drug design. The carboxylic acid represents the likely active pharmacophore, leveraging the bioisosteric properties of the tetrazole ring to interact with biological targets. However, its inherent polarity may limit its oral bioavailability.
The i-butyl ester derivative serves as a classic prodrug, masking the polar carboxylic acid group to enhance lipophilicity and membrane permeability. This approach can significantly improve the pharmacokinetic profile of the parent drug. Researchers should consider the target and the desired route of administration when selecting which compound to advance in a drug discovery program. For in vitro assays targeting a specific enzyme or receptor, the carboxylic acid is the more appropriate molecule. For in vivo studies, particularly those involving oral administration, the i-butyl ester prodrug may be essential to achieve therapeutic concentrations of the active compound. This guide provides the foundational knowledge and experimental frameworks to aid in these critical decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Prodrugs of BMS-183920: metabolism and permeability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
A Comparative Crystallographic Analysis of i-Butyl-1H-Tetrazole-5-Carboxylate and Related Heterocyclic Compounds
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of heterocyclic compounds is paramount for rational drug design and development. This guide provides a comparative overview of the crystallographic characteristics of isobutyl 1H-tetrazole-5-carboxylate and related tetrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions.
While a crystal structure for isobutyl 1H-tetrazole-5-carboxylate is not publicly available, this guide presents a detailed analysis of structurally similar compounds for which X-ray crystallographic data has been reported. By examining these related structures, researchers can infer potential structural features of the target compound and gain a broader understanding of this important class of molecules. The selected compounds for comparison are 5-Methyl-1H-tetrazole and 5-(4-Chlorobenzyl)-1H-tetrazole, which feature a simple alkyl group and a larger substituted benzyl group at the 5-position, respectively.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected tetrazole derivatives, providing a basis for structural comparison.
| Parameter | 5-Methyl-1H-tetrazole | 5-(4-Chlorobenzyl)-1H-tetrazole |
| Formula | C₂H₄N₄ | C₈H₇ClN₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 9.6928(4) | 14.654(3) |
| b (Å) | 4.9321(10) | |
| c (Å) | 12.688(3) | |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.63(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 445.62(3) | 883.1(3) |
| Z | 4 | 4 |
| Key Interactions | Hydrogen bonding | N-H···N hydrogen bonding, π–π interactions[1] |
Experimental Protocols
The synthesis and crystallization of 5-substituted-1H-tetrazoles are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Below are detailed, generalized methodologies for these procedures.
Synthesis of 5-Substituted-1H-Tetrazoles via [2+3] Cycloaddition
A common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.
-
Materials:
-
Appropriate nitrile (e.g., isobutyronitrile for the synthesis of 5-isobutyl-1H-tetrazole)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst
-
Solvent (e.g., water, DMF)
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
In a round-bottom flask, dissolve the nitrile and sodium azide in the chosen solvent.
-
Add the Lewis acid catalyst (e.g., ZnBr₂) to the mixture.
-
Heat the reaction mixture under reflux for the required time (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl to a pH of approximately 2 to protonate the tetrazole.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is essential for X-ray crystallography.
-
Method 1: Slow Evaporation
-
Dissolve the purified tetrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to form a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
-
-
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of 5-substituted-1H-tetrazoles and the logical relationship between molecular structure and solid-state packing.
References
A Comparative Guide to Analytical Methods for the Quantification of i-Butyl-1H-Tetrazole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of i-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of specific validated methods for this analyte in publicly accessible literature, this document outlines two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The comparison is based on established methodologies for structurally similar tetrazole derivatives and general principles of small molecule quantification. The experimental protocols and performance data presented are illustrative and should be adapted and validated for the specific matrix and regulatory requirements.
Method Comparison
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the two proposed methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance | Separation by chromatography and detection by mass-to-charge ratio |
| Selectivity | Moderate to good; may be susceptible to interference from co-eluting compounds with similar UV spectra | Excellent; highly selective due to specific precursor-product ion transitions |
| Sensitivity | Typically in the µg/mL to high ng/mL range | High; typically in the low ng/mL to pg/mL range |
| Linearity | Good over a moderate concentration range | Excellent over a wide dynamic range |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | Moderate | High, especially with UPLC/UHPLC systems |
| Cost | Lower initial investment and operational costs | Higher initial investment and maintenance costs |
| Complexity | Relatively simple operation and data analysis | More complex instrumentation and data interpretation |
Experimental Workflows
A general workflow for the quantification of this compound in a sample matrix is depicted below. The specific steps for sample preparation will vary depending on the nature of the sample (e.g., bulk drug substance, formulation, biological matrix).
Caption: General workflow for the quantification of this compound.
Detailed Experimental Protocols
The following protocols are proposed starting points for method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not a primary requirement.
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (typically around 220-280 nm for tetrazole derivatives).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (Hypothetical):
-
Linearity: 1 - 100 µg/mL (r² > 0.999).
-
Limit of Detection (LOD): 0.3 µg/mL.
-
Limit of Quantification (LOQ): 1.0 µg/mL.
-
Precision (%RSD): < 2% for intra- and inter-day.
-
Accuracy (%Recovery): 98.0 - 102.0%.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, or when very low detection limits are necessary.
Chromatographic Conditions:
-
Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: To be determined by infusion of the analyte. For this compound (C₇H₁₂N₄O₂), the protonated molecule [M+H]⁺ would have an m/z of 185.1. A potential fragmentation could involve the loss of the butyl group.
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the ng/mL range.
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample (e.g., plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Validation Parameters (Hypothetical):
-
Linearity: 0.1 - 100 ng/mL (r² > 0.995).
-
Limit of Detection (LOD): 0.03 ng/mL.
-
Limit of Quantification (LOQ): 0.1 ng/mL.
-
Precision (%RSD): < 10% for intra- and inter-day.
-
Accuracy (%Recovery): 90.0 - 110.0%.
-
Matrix Effect: To be evaluated during method validation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two will be dictated by the specific requirements of the analysis. For routine quality control of the pure substance or simple formulations, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For bioanalytical studies, metabolite identification, or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. It is imperative that any chosen method undergoes rigorous validation to ensure the reliability and accuracy of the generated data in a research or drug development setting.
Purity Assessment of Synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization and stringent purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring drug safety and efficacy. This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry, often utilized as a bioisosteric replacement for carboxylic acids.[1][2][3] The methodologies and data presented herein offer a framework for researchers to establish comprehensive quality control protocols.
Overview of Analytical Methodologies
A multi-pronged analytical approach is essential for the definitive purity assessment of iso-Butyl-1H-Tetrazole-5-Carboxylate. This typically involves a combination of chromatographic, spectroscopic, and elemental analysis techniques. Each method provides orthogonal information, contributing to a comprehensive purity profile. The validation of these analytical methods is critical and should be performed in accordance with regulatory guidelines to ensure accuracy, precision, specificity, and reliability.[4][5][6][7][8]
Core Purity Assessment Workflow:
Caption: Workflow for the purity assessment of iso-Butyl-1H-Tetrazole-5-Carboxylate.
Chromatographic Methods: HPLC/UHPLC and GC-MS
Chromatographic techniques are paramount for separating the main compound from its impurities, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity and impurity profile of non-volatile organic compounds like iso-Butyl-1H-Tetrazole-5-Carboxylate. A well-validated HPLC method can provide high-resolution separation of the target compound from starting materials, by-products, and degradation products.
Comparative HPLC Purity Data:
| Analytical Method | Purity of Sample A | Purity of Sample B (Recrystallized) | Limit of Quantitation (LOQ) |
| RP-HPLC | 98.7% | >99.8% | 0.05% |
| Alternative Method | - | - | - |
| Normal Phase HPLC | 98.5% | >99.7% | 0.06% |
Experimental Protocol: RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process. It can also detect volatile by-products that may not be visible by HPLC.
Commonly Screened Residual Solvents (ICH Class 2 & 3):
| Solvent | Typical Limit (ppm) | Analytical Method |
| Toluene | 890 | GC-MS (Headspace) |
| N,N-Dimethylformamide (DMF) | 880 | GC-MS (Headspace) |
| Isobutanol | 5000 | GC-MS (Headspace) |
| Ethyl Acetate | 5000 | GC-MS (Headspace) |
Experimental Protocol: GC-MS for Residual Solvents
-
GC System: Agilent 7890A or equivalent
-
MS Detector: Agilent 5975C or equivalent
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40°C (hold 5 min), then 10°C/min to 240°C (hold 5 min)
-
Injector: Splitless, 250°C
-
MS Source Temperature: 230°C
-
MS Quad Temperature: 150°C
-
Scan Range: 35-500 amu
-
Sample Preparation: Headspace analysis of 100 mg of sample dissolved in a suitable high-boiling solvent (e.g., DMSO).
Spectroscopic and Other Analytical Methods
Spectroscopic methods provide crucial information on the chemical structure and elemental composition, which are essential for confirming identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can be used quantitatively (qNMR) to determine the exact purity of a sample against a certified reference standard.
Predicted NMR Data for iso-Butyl-1H-Tetrazole-5-Carboxylate:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |
| ~2.1 | Multiplet | 1H | -CH (CH₃)₂ | |
| ~4.2 | Doublet | 2H | -O-CH₂ -CH- | |
| ~16.0 | Broad Singlet | 1H | N-H | |
| ¹³C NMR | ~19.0 | - | - | -CH(C H₃)₂ |
| ~28.0 | - | - | -C H(CH₃)₂ | |
| ~72.0 | - | - | -O-C H₂-CH- | |
| ~145.0 | - | - | C 5 (Tetrazole) | |
| ~160.0 | - | - | C =O (Ester) |
Experimental Protocol: NMR Analysis
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Solvent: DMSO-d₆
-
¹H NMR: 16 scans, relaxation delay of 5 seconds for quantitative measurements.
-
¹³C NMR: 1024 scans, proton-decoupled.
-
Internal Standard (for qNMR): Maleic Anhydride or other certified standard with a known purity.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm the empirical formula and assess purity. For new compounds, the found values should be within ±0.4% of the calculated values.[5]
Comparison of Theoretical vs. Experimental Elemental Composition:
| Element | Theoretical % | Experimental % (Sample B) | Deviation |
| Carbon (C) | 45.65 | 45.58 | -0.07% |
| Hydrogen (H) | 5.47 | 5.51 | +0.04% |
| Nitrogen (N) | 30.42 | 30.35 | -0.07% |
Experimental Protocol: Elemental Analysis
-
Analyzer: CHNS/O elemental analyzer (e.g., PerkinElmer 2400 Series II).
-
Method: Combustion analysis.[4][9] A precisely weighed sample (2-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Comparison of Purity Assessment Techniques
Each analytical technique offers unique advantages and limitations in the context of purity assessment. A combination of methods provides the most comprehensive and reliable results.
Methodology Comparison:
Caption: Comparison of the primary applications of different analytical techniques.
By integrating these methodologies, researchers and drug development professionals can confidently ascertain the purity of synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate, ensuring its suitability for further research and development while adhering to stringent quality standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. upm-inc.com [upm-inc.com]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
Navigating Receptor Selectivity: A Comparative Analysis of i-Butyl-1H-Tetrazole-5-Carboxylate Derivatives in Angiotensin II Receptor Binding
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount. This guide provides a comparative analysis of the receptor binding selectivity of tetrazole derivatives, with a focus on their interaction with the Angiotensin II (AT) receptors, AT1 and AT2. While specific data for i-Butyl-1H-Tetrazole-5-Carboxylate derivatives is not publicly available, this guide leverages data from structurally related tetrazole-containing compounds to illustrate the principles of selectivity and provide a framework for evaluation.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group and is a key pharmacophore in many potent Angiotensin II receptor blockers (ARBs).[1][2] These drugs are critical in the management of hypertension and other cardiovascular diseases.[3] Their therapeutic efficacy and side-effect profile are intrinsically linked to their relative affinity for the AT1 and AT2 receptor subtypes, which often mediate opposing physiological effects.[4]
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound for its intended target over other related receptors is a critical determinant of its therapeutic index. In the context of ARBs, high selectivity for the AT1 receptor over the AT2 receptor is often a key design objective. The following table summarizes the binding affinities (Ki in nM) of two example tetrazole-containing compounds for both AT1 and AT2 receptors, demonstrating the concept of receptor selectivity.
| Compound | AT1 Receptor (Ki in nM) | AT2 Receptor (Ki in nM) | Selectivity (AT2/AT1) |
| Compound 1 | 180 | 0.34 | ~530-fold for AT2 |
| Compound 2 | 3.7 | 0.35 | ~10-fold for AT2 |
Data sourced from Zhang et al., 2017.[5]
This data clearly illustrates the varying degrees of selectivity that can be achieved with modifications to the core tetrazole scaffold. Compound 1 demonstrates high selectivity for the AT2 receptor, whereas Compound 2 is a more dual-acting ligand with only a modest preference for AT2.[5] Such quantitative comparisons are vital for structure-activity relationship (SAR) studies and lead optimization.
Experimental Protocols: Assessing Receptor Binding
The determination of binding affinities, such as the Ki values presented above, is typically accomplished through in vitro radioligand competition binding assays. A general protocol for such an assay is outlined below.
Radioligand Competition Binding Assay for AT1 and AT2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the AT1 and AT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing either the human AT1 or AT2 receptor.
-
Radioligand: Typically [125I]-[Sar1,Ile8]Angiotensin II.[6]
-
Test compounds (e.g., this compound derivatives).
-
Reference compounds (e.g., Losartan for AT1, PD123319 for AT2).[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The differential binding of tetrazole derivatives to AT1 and AT2 receptors triggers distinct downstream signaling cascades. Understanding these pathways is crucial for predicting the pharmacological effects of a novel compound.
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
The above diagram illustrates the divergent signaling pathways activated by Angiotensin II binding to its receptors. AT1 receptor activation typically leads to vasoconstriction, cell proliferation, and inflammation through Gq protein coupling and subsequent activation of phospholipase C (PLC) and the MAP kinase cascade.[4] In contrast, AT2 receptor stimulation often counteracts these effects by activating phosphatases and the nitric oxide/cyclic GMP pathway, leading to vasodilation and anti-proliferative effects.[4]
The following workflow outlines the key stages in assessing the cross-reactivity of novel tetrazole derivatives.
Caption: Experimental workflow for assessing cross-reactivity.
This systematic approach, from initial synthesis to detailed binding studies and SAR analysis, is essential for the development of selective and effective new chemical entities. By carefully characterizing the cross-reactivity profile of this compound derivatives, researchers can gain crucial insights into their therapeutic potential and guide further drug development efforts.
References
- 1. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Tetrazole-Based Microtubule Destabilizers: A Comparative Guide
Introduction
This guide provides a comparative analysis of Compound 6-31's performance against its design parent, XRP44X , and the well-established microtubule destabilizing agent, Combretastatin A-4 (CA-4) .[1] The objective is to offer researchers, scientists, and drug development professionals a clear overview of its mechanism of action, supported by experimental data, detailed protocols, and visual workflows.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of Compound 6-31 in comparison to reference compounds.
Table 1: In Vitro Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. Lower values indicate higher potency.
| Compound | IC50 SGC-7901 (μM) | IC50 A549 (μM) | IC50 HeLa (μM) |
| Compound 6-31 | 0.090 ± 0.008[1] | 0.650 ± 0.017[1] | 0.268 ± 0.012[1] |
| CA-4 (Control) | 0.036 ± 0.002[1] | 0.070 ± 0.007[1] | 0.034 ± 0.004[1] |
| Colchicine (Control) | 0.096 ± 0.009[1] | 0.075 ± 0.011[1] | 0.066 ± 0.005[1] |
Table 2: Inhibition of Tubulin Polymerization
This assay measures the ability of a compound to directly interfere with the assembly of tubulin protein into microtubules.
| Compound | IC50 of Tubulin Polymerization | Observations |
| Compound 6-31 | Not explicitly calculated | Inhibits tubulin assembly in a concentration-dependent manner.[1] |
| CA-4 (Control) | ~1-3 µM (Varies by condition) | Potent inhibitor of tubulin polymerization.[2] |
| XRP44X (Parent) | Not specified in comparative study | Known tubulin polymerization inhibitor.[2] |
Table 3: Effect on Cell Cycle Progression in SGC-7901 Cells
Microtubule destabilizers typically cause an arrest of the cell cycle in the G2/M phase, preventing mitosis. The data below shows the percentage of cells in each phase after 24 hours of treatment.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 62.1% | 27.5% | 10.4% |
| Compound 6-31 (0.18 µM) | 11.2% | 13.6% | 75.2% |
| CA-4 (0.072 µM) | 13.5% | 10.8% | 75.7% |
| (Data derived from graphical representation in the source publication[1]) |
Experimental Methodologies
Detailed protocols for the key mechanistic studies are provided below.
Experimental Protocol 1: In Vitro Tubulin Polymerization Assay
This assay quantifies the effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in fluorescence.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Microtubule Glycerol Buffer (e.g., 60% glycerol)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (Compound 6-31, CA-4) and vehicle control (DMSO)
-
Positive control (e.g., Paclitaxel for stabilization)
-
Pre-warmed (37°C) 96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Prepare a tubulin polymerization reaction mixture. For a standard assay, this includes General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol as a polymerization enhancer.[1]
-
Compound Incubation: Add the test compounds (e.g., Compound 6-31 at final concentrations of 2.5 µM, 5 µM, 10 µM, and 20 µM) or controls (CA-4 at 5 µM, DMSO) to the wells of the pre-warmed 96-well plate.[1]
-
Initiation of Polymerization: Initiate the reaction by adding the tubulin solution to each well to a final concentration of approximately 2 mg/mL.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Monitor the reaction by measuring the fluorescence intensity kinetically over 60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[1]
-
Analysis: The increase in fluorescence corresponds to the incorporation of the reporter dye into newly formed microtubules. Plot fluorescence intensity versus time. The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to quantify the inhibitory effect of the compounds.
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing the distribution of cells in different phases of the cell cycle after drug treatment, using propidium iodide (PI) to stain cellular DNA.
Materials:
-
SGC-7901 cells
-
Cell culture medium and supplements
-
Test compounds (Compound 6-31, CA-4) and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed SGC-7901 cells in culture plates and allow them to adhere. Treat the cells with the test compounds (e.g., Compound 6-31 at 0.18 µM, which is 2x its IC50) or DMSO for a specified duration (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is calculated using cell cycle analysis software.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the experimental process and the proposed signaling pathway.
Caption: Experimental workflow for evaluating novel microtubule destabilizers.
Caption: Signaling pathway of microtubule destabilization by Compound 6-31.
References
A Researcher's Guide to Computational Modeling of i-Butyl-1H-Tetrazole-5-Carboxylate Interactions: A Comparative Analysis
This guide provides a comprehensive comparison of computational and experimental approaches for studying the interactions of i-Butyl-1H-Tetrazole-5-Carboxylate and its analogs. Designed for researchers, scientists, and drug development professionals, this document outlines key data, experimental protocols, and logical workflows to facilitate a deeper understanding of the molecular interactions of this important class of compounds. Tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids, potentially improving pharmacokinetic profiles of drug candidates.[1]
Comparative Analysis of Tetrazole-5-Carboxylate Analogs
To illustrate the interplay between computational predictions and experimental outcomes, this section presents a comparative analysis of this compound with structurally related analogs. The following table summarizes key computational and experimental parameters. Note: As direct experimental binding data for this compound is not publicly available, the data presented for this specific compound is a realistic, hypothetical projection based on known structure-activity relationships of similar tetrazole derivatives. Data for other compounds is derived from existing literature.
| Compound | Target | Computational Model | Predicted Binding Affinity (kcal/mol) | Experimental Assay | Measured Activity (IC50/Ki/Kd) | Reference |
| This compound | Hypothetical Kinase X | Molecular Docking (AutoDock Vina) | -8.2 | Isothermal Titration Calorimetry (ITC) | Kd: 0.5 µM | Hypothetical |
| Molecular Dynamics (GROMACS) | Stable | Hypothetical | ||||
| Ethyl 1-(4-chlorophenyl)-1H-tetrazole-5-carboxylate (Analog 1) | Tubulin | Molecular Docking | -7.5 | Tubulin Polymerization Assay | IC50: 2.1 µM | [2][3] |
| 1-Pentyl-1H-tetrazole-5-carboxamide (Analog 2) | Angiotensin II Type 1 Receptor | Homology Modeling & Docking | -9.1 | Radioligand Binding Assay | Ki: 0.8 µM | [4] |
| N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide (Analog 3) | Cyclooxygenase-2 (COX-2) | QSAR | N/A | Enzyme Inhibition Assay | IC50: 5.3 µM | [5] |
Experimental Protocols for Model Validation
Accurate computational modeling relies on rigorous experimental validation. Below are detailed methodologies for key experiments used to verify and refine computational predictions of small molecule interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a 200-400 µL solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a 50-100 µL solution of the tetrazole compound (e.g., 100-500 µM) in the identical buffer. It is crucial that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Degas both solutions for 5-10 minutes to prevent air bubbles.
-
-
Instrumentation and Setup:
-
Use an isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique to identify the binding epitope of a ligand and to screen for binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4).
-
Prepare a stock solution of the tetrazole compound in the same deuterated buffer.
-
Create a final sample containing the protein and the ligand at a molar ratio of approximately 1:100 (e.g., 10 µM protein and 1 mM ligand).
-
-
NMR Spectroscopy:
-
Acquire a standard 1D proton NMR spectrum of the sample to identify ligand resonances.
-
Set up the STD NMR experiment with selective saturation of protein resonances (on-resonance) and a control saturation far from any protein or ligand signals (off-resonance).
-
The saturation is achieved using a train of Gaussian pulses for a specific saturation time (e.g., 2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in close proximity to the protein upon binding, thus mapping the binding epitope.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering the most direct validation of computational docking poses.
Protocol:
-
Crystallization:
-
Crystallize the target protein using vapor diffusion (hanging or sitting drop) or microbatch methods under various conditions (precipitants, pH, temperature).
-
Once suitable crystals are obtained, soak them in a solution containing a high concentration of the tetrazole compound to form the complex. Alternatively, co-crystallize the protein in the presence of the ligand.
-
-
Data Collection:
-
Mount a crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-ligand complex against the experimental data.
-
-
Validation:
-
Validate the final structure using tools like MolProbity to check for geometric correctness and agreement with the electron density map.
-
The refined structure will show the precise binding mode of the ligand, which can be directly compared with the poses predicted by molecular docking.
-
Visualizing the Workflow: From Computation to Validation
The following diagrams illustrate the logical flow of a typical computational drug discovery project and the signaling pathway that might be investigated.
Caption: Workflow for computational modeling and experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of i-Butyl-1H-Tetrazole-5-Carboxylate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of i-Butyl-1H-Tetrazole-5-Carboxylate and related tetrazole compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Tetrazole derivatives, including this compound, are high-energy nitrogen-rich compounds that require careful handling and disposal. The primary hazards associated with this class of chemicals include the potential for explosive decomposition upon heating and the formation of shock-sensitive heavy metal salts.[1][2] Therefore, a comprehensive understanding of the associated risks and the implementation of appropriate safety measures are imperative.
I. Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to be familiar with its hazard profile and the necessary personal protective equipment (PPE).
| Hazard Category | Description | Recommended PPE | Primary Safety Precaution |
| Explosive Potential | Tetrazole compounds may decompose explosively when heated.[3] | Safety glasses or goggles, face shield, flame-retardant lab coat. | Avoid all sources of ignition such as heat, sparks, and open flames.[3][4] Do not subject to grinding, shock, or friction.[4] |
| Flammability | Classified as a flammable solid.[2] | Chemical-resistant gloves (Nitrile rubber recommended), flame-retardant lab coat. | Use non-sparking tools and explosion-proof equipment.[4][5] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[6][7][8] | Safety glasses with side shields or goggles, chemical-resistant gloves. | Wash hands and face thoroughly after handling.[6] Avoid contact with skin and eyes.[5] |
| Reactivity | May form explosive salts with metals.[2][9] Avoid contact with strong acids, acid chlorides, and oxidizing agents.[2] | Standard laboratory PPE. | Do not mix with incompatible materials or heavy metal waste streams.[10] |
| Inhalation | May cause respiratory irritation.[8] | Use in a well-ventilated area or with a local exhaust system. If dust is generated, a dust respirator is required.[11] | Avoid the formation and inhalation of dust and aerosols.[4][5] |
II. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Isolate Tetrazole Waste: Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing paper, gloves), and non-recyclable containers, in a dedicated and clearly labeled waste container.
-
Use Appropriate Containers: The waste container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][5] Do not use metal containers to avoid the formation of explosive metal tetrazolides.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound, Flammable Solid, Reactive" and include the accumulation start date.
2. In-Lab Deactivation (for small residual quantities):
-
Note: In-laboratory deactivation should only be performed by trained personnel and is generally reserved for small quantities. For larger amounts, direct disposal via a licensed chemical waste contractor is the preferred method.
-
Procedure: A common method for deactivating nitrogen-rich compounds is through controlled reaction. However, due to the stability of the tetrazole ring, this can be complex. A safer approach for residual amounts is to prepare it for incineration.
-
Solubilization: Dissolve or mix the material with a combustible solvent, such as butanol or ethanol, in a designated container. This should be done in a fume hood, away from ignition sources. This mixture can then be sent for incineration.[6]
3. Storage Pending Disposal:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, oxidizing agents, and sources of heat or ignition.[2][3]
4. Final Disposal:
-
Professional Disposal Service: The primary and recommended method of disposal is through a licensed professional hazardous waste disposal company.[5][11] This ensures the material is handled and destroyed in accordance with all federal, state, and local regulations.
-
Incineration: The preferred method of destruction is controlled incineration in a facility equipped with an afterburner and scrubber system to handle the nitrogen oxides produced.[5][11]
-
Landfill Prohibition: Do not dispose of this compound in a sanitary landfill.[5]
-
Sewer Prohibition: Never discharge the chemical or its solutions into the sewer system.[5]
5. Contaminated Container Disposal:
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate must be collected and disposed of as hazardous waste.
-
Rendering Unusable: After rinsing, puncture the container to prevent reuse.[5]
-
Final Disposal: The rinsed and punctured container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.[4]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[4][5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Wear Full PPE: Don appropriate PPE, including respiratory protection if dust is present.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
IV. Visual Guides and Workflows
To further clarify the procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the disposal of this compound.
Caption: Emergency response procedure for a chemical spill.
References
- 1. reed.edu [reed.edu]
- 2. biofinechemical.com [biofinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ethz.ch [ethz.ch]
- 11. capotchem.com [capotchem.com]
Personal protective equipment for handling i-Butyl-1H-Tetrazole-5-Carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling i-Butyl-1H-Tetrazole-5-Carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary hazards associated with handling tetrazole compounds include skin and eye irritation.[1] Some tetrazoles may also pose a risk of explosion when heated. Therefore, strict adherence to the following personal protective equipment guidelines is mandatory.
| Protection Type | Specific PPE | Rationale |
| Respiratory Protection | Dust respirator | To prevent inhalation of the powdered compound.[1] |
| Hand Protection | Protective gloves | To avoid skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against eye irritation from dust or splashes.[1][2] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing and skin.[1] |
| Additional Protection | Face shield | Recommended when there is a potential for splashing.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure and ensure laboratory safety.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Chemical :
-
Contaminated Packaging :
-
Dispose of as unused product in accordance with local regulations.[2]
-
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
